L-Idose-13C-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-CZQHXNBCSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Idose-13C-3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose-13C-3 is a stable isotope-labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. As an isotopologue of L-Idose, a C-5 epimer of D-glucose, it allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. This technical guide provides a comprehensive overview of the chemical properties of this compound, relevant experimental protocols, and visualizations of associated metabolic pathways.
Chemical Properties and Data
This compound is L-Idose with a carbon-13 isotope at the third carbon position. While specific experimental data for this compound is not widely available in public literature, the following table summarizes its known properties, supplemented with data for its unlabeled counterpart, L-Idose, for reference.
| Property | Value | Source |
| Chemical Name | L-Idose-3-13C | N/A |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 132 °C (for L-Idose) | N/A |
| Solubility | Soluble in water | Inferred |
| Storage | Store at 2-8°C | [3] |
Applications in Research
The primary application of this compound is in metabolic flux analysis (MFA). By introducing this labeled sugar into a biological system, researchers can track the incorporation of the 13C label into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of reactions within these pathways.
One key area of interest is its use as a substrate for aldose reductase.[4] Aldose reductase is an enzyme implicated in diabetic complications, and studying its activity with labeled substrates can provide insights into disease mechanisms and the effects of potential inhibitors.
Experimental Protocols
Aldose Reductase Activity Assay
This protocol is adapted from studies on unlabeled L-Idose and can be used with this compound to investigate enzyme kinetics and inhibitor screening.
Materials:
-
This compound
-
Purified aldose reductase enzyme
-
NADPH
-
Sodium phosphate buffer (pH 6.8)
-
Ammonium sulfate
-
EDTA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, ammonium sulfate, EDTA, and NADPH.
-
Add the purified aldose reductase enzyme to the mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction can be calculated from the change in absorbance over time.
For inhibitor screening, the assay can be performed in the presence of the test compound, and the results can be compared to a control without the inhibitor.
Visualizations
Metabolic Fate of L-Idose via Aldose Reductase
The following diagram illustrates the enzymatic reduction of L-Idose to L-Sorbitol by aldose reductase, a key reaction in its metabolic pathway.
Caption: Enzymatic conversion of this compound by aldose reductase.
Experimental Workflow for Metabolic Tracing
This diagram outlines a typical workflow for a metabolic tracing experiment using this compound.
Caption: Workflow for a 13C metabolic tracing experiment.
Principle of 13C Metabolic Flux Analysis
This diagram illustrates the core principle of using a 13C-labeled substrate to trace its path through a metabolic network.
Caption: Tracing a 13C label through metabolic pathways.
References
A Technical Guide to the Synthesis and Purification of L-Idose-13C-3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the core methodologies for the synthesis and purification of L-Idose-13C-3, a critical isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and as a tracer in drug development. This document provides a plausible synthetic pathway, detailed experimental protocols derived from analogous chemical transformations, and purification strategies.
Introduction
L-Idose is a rare hexose, and its carbon-13 labeled form, this compound, is a valuable tool in biochemical and pharmaceutical research.[1][2] Isotopic labeling allows for the tracking of molecules through metabolic pathways and for the quantification of metabolites in complex biological systems.[3][4] This guide focuses on a feasible and logical approach to the synthesis and purification of this compound, addressing the significant challenge of its limited commercial availability and the scarcity of published synthetic routes.
Synthetic Pathway Overview
The proposed synthetic strategy for this compound involves a three-stage process, commencing with the synthesis of a 13C-labeled precursor, L-Sorbose, followed by its epimerization to L-Idose, and concluding with the purification of the target molecule.
Experimental Protocols
Stage 1: Synthesis of L-[3-13C]Sorbose
Principle: Fructose-1,6-bisphosphate aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) with an aldehyde. To introduce the 13C label at the C-3 position of the resulting ketose, a 13C-labeled glyceraldehyde or a precursor that can be converted to [1-13C]glyceraldehyde would be required. A more direct route would involve a custom enzymatic synthesis or a whole-cell biotransformation using a genetically engineered microorganism fed with a specific 13C-labeled substrate.
Example Protocol (Conceptual):
-
Preparation of 13C-labeled precursor: Synthesis of a suitable 13C-labeled three-carbon aldehyde (e.g., [1-13C]glyceraldehyde) or a substrate that can be enzymatically converted to it.
-
Enzymatic Reaction:
-
Incubate the 13C-labeled precursor with dihydroxyacetone phosphate (DHAP) in the presence of a suitable aldolase (e.g., fructose-1,6-bisphosphate aldolase) in a buffered solution (e.g., Tris-HCl, pH 7.5).
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
Terminate the reaction by denaturing the enzyme (e.g., by adding a miscible organic solvent like ethanol or by heat treatment).
-
Remove precipitated protein by centrifugation.
-
The supernatant containing L-[3-13C]Sorbose-1-phosphate would then be treated with a phosphatase to remove the phosphate group.
-
-
Purification: The resulting L-[3-13C]Sorbose can be purified from the reaction mixture using column chromatography on silica gel or a suitable ion-exchange resin.
Stage 2: Epimerization of L-[3-13C]Sorbose to L-[3-13C]Idose
The conversion of L-Sorbose to a mixture containing L-Idose can be achieved through alkaline epimerization. This process results in an equilibrium mixture of several isomers.
Principle: Treatment of an aldose or ketose with a base leads to the formation of an enediol intermediate, which can then re-protonate to form different epimers. In the case of L-Sorbose, this leads to a mixture containing L-Sorbose, L-Idose, and L-Gulose.
Experimental Protocol (Adapted from analogous reactions):
-
Reaction Setup:
-
Dissolve the purified L-[3-13C]Sorbose in an aqueous solution.
-
Add a base, such as sodium hydroxide, to the solution. The concentration of the base and the reaction temperature are critical parameters to control the extent of epimerization. A typical starting point would be a dilute NaOH solution at room temperature.
-
-
Monitoring:
-
The reaction can be monitored over time using HPLC to determine the relative amounts of the different sugar isomers.
-
-
Neutralization and Work-up:
-
Once a desired equilibrium is reached, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Desalt the solution using ion-exchange chromatography.
-
Stage 3: Purification of L-[3-13C]Idose
The final and most challenging step is the separation of L-[3-13C]Idose from the other isomers in the mixture. This is typically achieved using preparative high-performance liquid chromatography (HPLC).
Principle: Different sugar isomers have slightly different polarities and three-dimensional structures, which allows for their separation on a suitable chromatographic stationary phase. Amine-based or specialized carbohydrate columns are often used for this purpose.
Experimental Protocol:
-
Column Selection: A preparative HPLC column designed for carbohydrate separation, such as an amino-propyl bonded silica column, is recommended.
-
Mobile Phase: A typical mobile phase for separating underivatized monosaccharides is a mixture of acetonitrile and water. The exact ratio will need to be optimized to achieve the best separation.
-
Detection: A refractive index (RI) detector is commonly used for detecting underivatized sugars.
-
Fraction Collection: Collect the fractions corresponding to the L-[3-13C]Idose peak.
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The final product should be characterized by NMR spectroscopy to confirm the position of the 13C label and by mass spectrometry to confirm its molecular weight. The purity should be assessed by analytical HPLC.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. Actual experimental results will vary and require optimization.
Table 1: Synthesis of L-[3-13C]Sorbose (Conceptual)
| Parameter | Value |
| Starting Material | [1-13C]Glyceraldehyde |
| Enzyme | Fructose-1,6-bisphosphate aldolase |
| Reaction Time | 24-48 hours |
| Temperature | 25-37 °C |
| pH | 7.5 |
| Yield (crude) | 40-60% |
| Purity (after initial purification) | >90% |
Table 2: Epimerization of L-[3-13C]Sorbose
| Parameter | Value |
| Base | 0.1 M NaOH |
| Reaction Time | 2-6 hours |
| Temperature | 25 °C |
| Product Distribution (hypothetical) | |
| L-[3-13C]Sorbose | 50% |
| L-[3-13C]Idose | 25% |
| L-[3-13C]Gulose | 20% |
| Other byproducts | 5% |
Table 3: Purification of L-[3-13C]Idose by Preparative HPLC
| Parameter | Value |
| Column | Preparative Amino-propyl silica |
| Mobile Phase | Acetonitrile:Water (80:20) |
| Flow Rate | 10 mL/min |
| Detection | Refractive Index |
| Recovery Yield | 70-85% |
| Final Purity | >98% |
Visualization of Experimental Workflows
References
- 1. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using kojibiose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 4. Sorbose - Wikipedia [en.wikipedia.org]
L-Idose-13C-3 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. L-Idose, a C-5 epimer of D-glucose, presents a unique substrate for investigating specific enzymatic activities and metabolic routes. The introduction of a carbon-13 label at the third position (L-Idose-13C-3) provides a powerful probe to trace the metabolic fate of this rare sugar in various biological systems. This technical guide offers a comprehensive overview of the core applications of this compound in metabolic research, with a focus on experimental design, data acquisition, and interpretation. While direct experimental data for this compound is emerging, this guide consolidates established methodologies from related 13C-labeled sugar research to provide a foundational framework for its application.
Core Applications in Metabolic Research
The primary application of this compound lies in its utility as a metabolic tracer to investigate pathways where L-Idose is a substrate or can be metabolized. A key area of interest is the polyol pathway, where aldose reductase is a critical enzyme.
Probing the Aldose Reductase Pathway
L-Idose is a known substrate for aldose reductase, an enzyme implicated in diabetic complications.[1][2] this compound can be used to monitor the activity of this enzyme in vitro and in vivo. By tracking the appearance of 13C in the product, L-sorbitol, researchers can quantify the flux through this pathway under various physiological and pathological conditions. This is particularly relevant for screening and characterizing inhibitors of aldose reductase, which are of significant interest in drug development for diabetes.
Investigating L-Sugar Metabolism
While L-sugars are less common than their D-counterparts in mammalian metabolism, several pathways for their processing exist. This compound can be employed to uncover and quantify the metabolic routes of L-Idose. Potential pathways include isomerization to other L-sugars or phosphorylation and entry into alternative catabolic pathways.[3][4] Understanding these pathways can provide insights into cellular detoxification mechanisms and the potential for utilizing L-sugars in therapeutic contexts.
Data Presentation: Quantitative Metabolic Flux Analysis
Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions.[5][6][7] While specific MFA data for this compound is not yet widely available, the following tables illustrate how such data would be structured and presented. These hypothetical tables are based on expected outcomes from tracing experiments.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of L-Sorbitol in Cells Incubated with this compound
| Mass Isotopologue | Relative Abundance (%) |
| M+0 | 5 |
| M+1 | 95 |
| M+2 | 0 |
| M+3 | 0 |
| M+4 | 0 |
| M+5 | 0 |
| M+6 | 0 |
This table illustrates the expected enrichment of a single 13C atom in L-sorbitol when this compound is the tracer, indicating direct conversion by aldose reductase.
Table 2: Hypothetical Relative Fluxes through Aldose Reductase in Response to an Inhibitor
| Condition | Aldose Reductase Flux (Relative Units) |
| Control | 1.00 ± 0.12 |
| Inhibitor A (10 µM) | 0.25 ± 0.05 |
| Inhibitor B (10 µM) | 0.85 ± 0.10 |
This table demonstrates how quantitative data from this compound tracing can be used to compare the efficacy of different enzyme inhibitors.
Experimental Protocols
The following are detailed methodologies adapted from established protocols for 13C-labeled sugar tracing that can be applied to this compound research.[1][8][9][10]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells of interest (e.g., lens epithelial cells, renal cells) in appropriate culture dishes and grow to the desired confluency.
-
Medium Preparation: Prepare a custom culture medium lacking the unlabeled counterpart (L-Idose, if any is present in standard media) and supplement it with a known concentration of this compound (e.g., 1-10 mM).
-
Isotope Incubation: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound-containing medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
Metabolite Extraction
-
Quenching Metabolism: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.
Sample Analysis by Mass Spectrometry (MS)
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Dry the metabolite extract under a stream of nitrogen gas. Derivatize the dried sample to increase the volatility of the sugars and related metabolites. A common method is methoximation followed by silylation (e.g., using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
Data Acquisition: Operate the mass spectrometer in either full scan mode to identify all labeled compounds or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopologues of L-Idose, L-sorbitol, and other potential downstream metabolites.
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Inject the metabolite extract onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. For polar metabolites like sugars, a hydrophilic interaction liquid chromatography (HILIC) column is often preferred.
-
Mass Spectrometry Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Acquire data in full scan mode to detect all ions and their mass-to-charge ratios with high accuracy. The mass isotopologue distribution of L-Idose, L-sorbitol, and other metabolites can be determined by extracting the ion chromatograms for each isotopologue.
Data Analysis and Flux Calculation
-
Peak Integration and Correction: Integrate the peak areas for each mass isotopologue of the metabolites of interest. Correct the raw data for the natural abundance of 13C.
-
Metabolic Flux Analysis: Utilize software tools (e.g., INCA, Metran) to calculate metabolic fluxes based on the measured mass isotopologue distributions and a defined metabolic network model.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound metabolic research.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to L-Idose Metabolism in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-idose, a C-5 epimer of D-glucose, is not a primary nutrient for mammalian cells and its metabolic significance is principally linked to its roles as a substrate for aldose reductase and as a structural component of glycosaminoglycans (GAGs) in its oxidized form, L-iduronic acid. Unlike D-glucose, L-idose does not appear to have a dedicated catabolic pathway in mammals. This guide provides a comprehensive overview of the known metabolic fate of L-idose in mammalian systems, detailing the enzymatic processes involved, quantitative kinetic data, and relevant experimental protocols. The primary metabolic route for free L-idose involves its reduction to L-iditol by aldose reductase. L-iditol can then be oxidized by sorbitol dehydrogenase. In the context of GAG biosynthesis, L-iduronic acid residues are not incorporated directly from a pool of free L-idose but are formed by the epimerization of D-glucuronic acid residues already within the growing polysaccharide chain. This document serves as a technical resource for researchers investigating monosaccharide metabolism, the polyol pathway, and GAG biosynthesis.
The Polyol Pathway: The Primary Metabolic Route for L-Idose
The most well-documented metabolic fate of L-idose in mammalian cells is its entry into the polyol pathway, a two-step metabolic route that interconverts aldoses and ketoses.
Step 1: Reduction of L-Idose to L-Iditol by Aldose Reductase
L-idose is an efficient substrate for aldose reductase (EC 1.1.1.21), an NADPH-dependent enzyme.[1] This enzyme reduces the aldehyde group of L-idose to a primary alcohol, forming L-iditol. Notably, L-idose has been proposed as an attractive alternative to D-glucose for in vitro assays of aldose reductase activity due to a significantly higher proportion of its open-chain aldehyde form in solution.[1]
Step 2: Oxidation of L-Iditol by Sorbitol Dehydrogenase
L-iditol, the product of L-idose reduction, can be oxidized by sorbitol dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase.[2][3] This NAD+-dependent enzyme catalyzes the reversible oxidation of various polyols.[4][5] The oxidation of L-iditol by this enzyme would yield L-sorbose. Sorbitol dehydrogenase exhibits broad substrate specificity, acting on a variety of sugar alcohols.[3][4]
L-Iduronic Acid and Glycosaminoglycan Biosynthesis
L-iduronic acid is a critical component of GAGs such as dermatan sulfate and heparan sulfate. However, it is important to note that free L-idose is not the direct precursor for the incorporation of L-iduronic acid into these polysaccharides. Instead, L-iduronic acid residues are formed by the epimerization of D-glucuronic acid residues that have already been incorporated into the growing GAG chain. This reaction is catalyzed by D-glucuronyl C5-epimerase (EC 5.1.3.17).[6][7][8][9] The reaction is reversible in vitro, but the subsequent sulfation of the L-iduronic acid residue renders the epimerization effectively irreversible in vivo.[9]
Quantitative Data on L-Idose Metabolism
The following tables summarize the available quantitative data for the key enzymes involved in L-idose metabolism.
Table 1: Kinetic Parameters of Aldose Reductase with L-Idose and D-Glucose
| Substrate | Enzyme Source | Km (mM) | kcat (min-1) | Reference |
| L-Idose | Bovine Lens | 0.8 ± 0.1 | 195 ± 6 | [1] |
| L-Idose | Human Recombinant | 1.2 ± 0.2 | 210 ± 10 | [1] |
| D-Glucose | Bovine Lens | 70 ± 5 | 200 ± 8 | [1] |
| D-Glucose | Human Recombinant | 100 ± 10 | 220 ± 12 | [1] |
Table 2: Substrate Specificity of Sorbitol Dehydrogenase (Sheep Liver)
| Substrate | Relative Vmax (%) |
| D-Sorbitol (D-glucitol) | 100 |
| L-Iditol | 65 |
| D-Mannitol | 55 |
| D-Galactitol | 40 |
| Xylitol | 90 |
Data are generalized from qualitative and semi-quantitative studies on substrate specificity.[4][5]
Table 3: Kinetic Behavior of D-Glucuronyl C5-Epimerase
| Reaction Direction | Substrate | Kinetic Behavior | Notes | Reference |
| Forward | N-sulfoheparosan (contains GlcA) | Sigmoidal | Exhibits more conventional Michaelis-Menten kinetics in the presence of Ca2+ and Mg2+.[6] | [6] |
| Pseudo-Reverse | Chemically-desulfated N-sulfoheparosan (contains IdoA) | Non-saturating | [6] |
Signaling Pathways and Experimental Workflows
L-Idose Metabolism Pathways
Caption: Metabolic conversion of L-idose via the polyol pathway.
Glycosaminoglycan Biosynthesis and L-Iduronic Acid Formation
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 4. Substrate specificity of sheep liver sorbitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Structural and Functional Study of d-Glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
L-Idose-13C-3 as a Tracer for In Vivo Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying flux in vivo. While D-glucose labeled with carbon-13 has been extensively used to study central carbon metabolism, the potential of other labeled monosaccharides remains largely unexplored. This technical guide introduces L-Idose-13C-3 as a novel tracer for in vivo studies, with a particular focus on its utility in probing the polyol pathway, which is implicated in diabetic complications. This document provides a theoretical framework for the metabolism of L-Idose, detailed experimental protocols for in vivo tracer studies, and hypothetical data to illustrate its potential applications.
Introduction to L-Idose
L-Idose is a rare aldohexose and a C-5 epimer of D-glucose.[1][2] While not a primary nutrient, L-Idose is a substrate for aldose reductase, the first and rate-limiting enzyme of the polyol pathway.[3] In vitro studies have demonstrated that L-idose is an efficient substrate for aldose reductase, suggesting its potential as a tracer to study the activity of this pathway in vivo.[3] The polyol pathway, which converts glucose to sorbitol and then to fructose, is typically a minor route of glucose metabolism.[4][5] However, under hyperglycemic conditions, the flux through this pathway is significantly increased, contributing to the pathophysiology of diabetic complications.[6][7] The use of this compound as a tracer could provide a more specific means of investigating the polyol pathway without the confounding metabolism of D-glucose through glycolysis.
Proposed Metabolic Pathway of this compound
Given that L-Idose is a known substrate for aldose reductase, we propose a primary metabolic fate for this compound through the polyol pathway. Upon entering the cell, this compound is reduced by aldose reductase in an NADPH-dependent reaction to form L-sorbitol, with the 13C label remaining at the third carbon position. Subsequently, L-sorbitol-13C-3 may be oxidized by a sorbitol dehydrogenase to yield an L-ketohexose, such as L-fructose or L-tagatose, again retaining the 13C label. The downstream fate of this L-ketohexose is currently unknown and may involve phosphorylation and entry into other metabolic pathways or excretion.
References
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Aldohexose: A Technical Guide to the Discovery and Natural Abundance of L-Idose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose, a C-5 epimer of D-glucose, is a rare monosaccharide that has garnered interest in various fields of biological research due to its unique properties and potential as a bioactive molecule.[1] Unlike its ubiquitous stereoisomer, D-glucose, L-idose is not readily found in nature, a fact that has necessitated its production through chemical synthesis. This technical guide provides an in-depth exploration of the discovery, or more accurately, the first synthesis, of L-idose, its limited natural abundance, and its biological significance, with a focus on its inhibitory effects and its presence in a derivatized form in essential biopolymers.
Discovery and Synthesis
The history of L-idose is primarily a story of chemical synthesis rather than natural discovery. As a rare sugar, it is not commercially available or readily accessible from natural sources.[2] The initial synthesis of idose was achieved through the aldol condensation of D- and L-glyceraldehyde.[3] Over the years, various synthetic routes have been developed to improve the efficiency of L-idose production, often starting from more common sugars like D-glucose.
Representative Synthetic Approach from D-Glucose
One of the practical routes for synthesizing L-idose and its derivatives starts from D-glucose. While various methods exist, a common strategy involves a series of stereospecific reactions to alter the stereochemistry at different carbon centers. A representative, multi-step synthesis is outlined below.
Natural Abundance
Contrary to some commercial claims suggesting its presence in fruits and other foods, the scientific consensus is that free L-idose is not found in nature.[3] Extensive analysis of natural products has not identified L-idose as a constituent. However, the core structure of L-idose is present in biological systems in the form of its C6 oxidized derivative, L-iduronic acid.
L-Iduronic Acid in Glycosaminoglycans
L-iduronic acid (IdoA) is a critical component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides involved in a multitude of physiological and pathological processes.[2][4] Specifically, IdoA is the major uronic acid component of dermatan sulfate and heparin, and it is also found as a minor component in heparan sulfate.[4] In these polymers, L-iduronic acid is formed through the enzymatic epimerization of D-glucuronic acid residues after the polysaccharide chain has been synthesized.
Table 1: Natural Abundance of L-Idose and its Derivative, L-Iduronic Acid
| Analyte | Source | Concentration/Abundance |
| Free L-Idose | Fruits and other natural sources | Not Detected |
| L-Iduronic Acid | Dermatan Sulfate | Major uronic acid component[4] |
| L-Iduronic Acid | Heparan Sulfate | Minor uronic acid component[4] |
| L-Iduronic Acid | CS/DS in newborn mouse brains | ~2% of total uronic acids[5] |
Experimental Protocols
Chemical Synthesis of 6-deoxy-L-idose from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a practical route toward the synthesis of a derivative of L-idose, 6-deoxy-L-idose, from a readily available starting material.[6]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Reagents for stereoselective hydrogenation
-
Reagents for regioselective protection
-
Reagents for epimerization at C-3
Procedure:
-
Stereoselective Hydrogenation: Perform stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose.
-
Regioselective Protection: Conduct regioselective protection of the 5-hydroxyl group of 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose.
-
Epimerization: Carry out the epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose at the C-3 position to yield the final product.
Assay for Growth Inhibitory Effects of L-Idose on Caenorhabditis elegans
This protocol is based on the methodology used to screen for the biological activity of rare sugars.[7][8]
Materials:
-
C. elegans N2 (wild-type) strain
-
E. coli OP50
-
S-medium
-
96-well microtiter plates
-
L-Idose solution (sterilized)
-
Microscope for observation and imaging
Procedure:
-
Culturing C. elegans: Synchronize C. elegans cultures to obtain L1 larvae.
-
Preparation of Assay Plates: In a 96-well plate, add S-medium, a suspension of E. coli OP50 as a food source, and the desired concentration of L-idose. A control group without L-idose should be included.
-
Inoculation: Add a defined number of L1 larvae to each well.
-
Incubation: Incubate the plates at 20°C for a specified period (e.g., 72 hours).
-
Analysis: Measure the growth of the nematodes. This can be done by quantifying the body size of the worms using image analysis software. Compare the growth in the L-idose-treated groups to the control group to determine the inhibitory effect.
Signaling Pathways and Logical Relationships
While L-idose itself is not directly involved in known signaling pathways, its oxidized form, L-iduronic acid, is a key component of GAGs that modulate numerous signaling events. Furthermore, studies on the biological effects of L-idose have revealed inhibitory activities that can be represented in a logical workflow.
Biosynthesis of L-Iduronic Acid in Glycosaminoglycans
The formation of L-iduronic acid occurs via the epimerization of D-glucuronic acid within the GAG polymer chain. This process is catalyzed by D-glucuronyl C5-epimerase.
Caption: Biosynthesis pathway of L-iduronic acid within a glycosaminoglycan chain.
Proposed Mechanism of L-Idose Growth Inhibition in C. elegans
The growth inhibitory effect of L-idose on C. elegans is hypothesized to be due to its action as an antimetabolite. It is suggested that L-idose is phosphorylated by hexokinase, and the resulting L-idose-6-phosphate cannot be further metabolized, leading to an accumulation that interferes with normal glycolysis.[9]
Caption: Proposed mechanism of L-idose-induced growth inhibition in C. elegans.
Conclusion
L-Idose remains a fascinating and enigmatic sugar. While not a component of the natural world in its free form, its core structure is integral to the function of essential biopolymers in the form of L-iduronic acid. The study of L-idose, largely through chemically synthesized molecules, continues to provide valuable insights into carbohydrate metabolism and has opened avenues for the development of new bioactive compounds. Further research into the biological effects of L-idose and its derivatives holds promise for applications in drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idose - Wikipedia [en.wikipedia.org]
- 4. Iduronic acid - Wikipedia [en.wikipedia.org]
- 5. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
L-Idose-13C-3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Idose-13C-3, a stable isotope-labeled monosaccharide. The information herein is critical for ensuring the integrity and reliability of this compound in research and development applications.
Stability Profile
This compound is a stable isotope-labeled sugar used as a tracer in metabolic research and for quantitative analysis in drug development. While stable isotopes themselves do not decay, the chemical stability of the L-Idose molecule is a crucial consideration. The stability of L-Idose and its isotopologues is influenced by factors such as temperature, pH, and exposure to light.
One source notes the "inherent instability of idose derivatives", suggesting that careful handling and storage are necessary to prevent degradation.[1]
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Effect on Stability | Recommendations |
| Temperature | Elevated temperatures can accelerate degradation. | Store at recommended cool temperatures. Avoid repeated freeze-thaw cycles. |
| pH | Extremes in pH can lead to isomerization or degradation. | Maintain neutral pH for solutions. Buffer if necessary for experimental conditions. |
| Light | Exposure to UV or other high-energy light can potentially induce degradation. | Store in a light-protected container. |
| Oxidizing Agents | Can lead to the formation of iduronic acid or other oxidation products. | Avoid contact with strong oxidizing agents. |
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The recommended storage conditions can vary slightly between suppliers and are typically detailed in the Certificate of Analysis (CofA).[2][][4]
Table 2: Recommended Storage Conditions for L-Idose-13C Isomers
| Product | Supplier | Recommended Storage | Shipping Conditions |
| This compound | MedChemExpress | Room temperature in continental US; may vary elsewhere. Refer to Certificate of Analysis.[2][][4] | Ambient |
| L-Idose-6-13C | Pharmaffiliates | 2-8°C Refrigerator[5] | Ambient |
| L-Idose (Aqueous Solution) | Biosynth | Store at <-15°C[6] | - |
For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture. For aqueous solutions, storage at -15°C or below is recommended to prevent degradation.[6]
Handling and Experimental Protocols
Safe and effective handling of this compound is essential to ensure user safety and product integrity. The following guidelines are based on the Safety Data Sheet (SDS) for L-[6-13C]IDOSE.[7]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear suitable protective clothing.
Handling Precautions
-
Handle in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
Accidental Release Measures
-
Avoid dust formation.
-
Avoid breathing mist, gas, or vapors.
-
Use personal protective equipment.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Collect and arrange for disposal in suitable, closed containers.
Potential Degradation Pathway
References
Unveiling the Isotopic Signature: A Technical Guide to L-Idose-13C-3 Labeling Patterns
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling patterns of L-Idose-13C-3, a critical tool for researchers in metabolic studies and drug development. This document outlines the synthesis, analysis, and data interpretation of this isotopically labeled monosaccharide, offering detailed experimental protocols and visual representations of key processes.
Introduction to Isotopic Labeling with this compound
L-Idose, a rare hexose, plays a significant role in various biological processes. The introduction of a stable isotope, Carbon-13 (¹³C), at a specific position in the L-Idose molecule, creates a powerful tracer for metabolic flux analysis.[1] this compound, with its ¹³C label at the third carbon position, allows for the precise tracking of this sugar through complex biochemical pathways. The stability of the ¹³C isotope ensures that it can be monitored using non-invasive analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
The primary application of this compound lies in its use as a tracer to quantitate metabolic pathways during drug development and in fundamental scientific research. By introducing a known quantity of the labeled compound, researchers can follow its metabolic fate, identify novel pathways, and quantify the flux through different branches of metabolism.
Quantitative Data on Isotopic Labeling
The utility of this compound in quantitative studies is directly dependent on its isotopic purity and enrichment. While specific batch-to-batch variations exist, isotopically labeled compounds for research are typically produced to high standards. The following table summarizes the expected quantitative data for a representative batch of this compound.
| Parameter | Specification | Description |
| Chemical Formula | ¹³C¹²C₅H₁₂O₆ | The molecular formula indicating one ¹³C atom. |
| Molecular Weight | 181.14 g/mol | The molecular weight of the ¹³C-labeled compound. |
| Isotopic Enrichment at C-3 | > 99% | The percentage of molecules where the carbon at the C-3 position is ¹³C. |
| Chemical Purity | > 98% | The percentage of the material that is L-Idose, as determined by techniques like HPLC. |
| Isotopologue Distribution | ||
| M+1 | > 99% | The relative abundance of L-Idose with one ¹³C atom. |
| M+0 (unlabeled) | < 1% | The relative abundance of unlabeled L-Idose. |
| M+2, M+3, etc. | < 0.1% | The relative abundance of L-Idose with more than one ¹³C atom. |
Synthesis of this compound
The synthesis of monosaccharides with a ¹³C label at a specific position is a multi-step process that requires careful control of stereochemistry. While the exact proprietary methods for the industrial synthesis of this compound may vary, a general synthetic strategy involves the use of a ¹³C-labeled precursor that is incorporated into the sugar backbone.
A common approach involves the use of ¹³C-labeled cyanide (K¹³CN) or other small, labeled building blocks. These can be used to introduce the ¹³C atom at the desired position through established carbohydrate chemistry reactions.
Experimental Protocols for Isotopic Pattern Analysis
The determination of the isotopic labeling pattern of this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
Principle: NMR spectroscopy can distinguish between ¹²C and ¹³C atoms. The presence of a ¹³C atom at a specific position will result in characteristic changes in both the ¹³C and ¹H NMR spectra. In ¹³C NMR, the signal for the labeled carbon will be significantly enhanced. In ¹H NMR, protons attached to or near the ¹³C-labeled carbon will show coupling to the ¹³C nucleus, resulting in the splitting of their signals (J-coupling).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The C-3 resonance will exhibit a significantly higher intensity compared to the other carbon signals, which will be at natural abundance.
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The protons on C-2, C-3, and C-4 will show additional splitting due to coupling with the ¹³C nucleus at C-3. The magnitude of these coupling constants can confirm the position of the label.
Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of a ¹³C atom increases the mass of the molecule by approximately 1 Dalton. By analyzing the mass spectrum, the isotopic enrichment and distribution of isotopologues can be determined.
Sample Preparation and Analysis (GC-MS):
-
Derivatization: To make the sugar volatile for Gas Chromatography (GC), it must be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into a GC instrument, which separates the L-Idose derivative from any impurities.
-
MS Analysis: The separated compound enters the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized this compound. The isotopic distribution can be determined by the relative intensities of the M+0, M+1, M+2, etc. peaks.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and confirmation of the isotopic labeling pattern of this compound.
Conclusion
This compound is a valuable tool for researchers investigating metabolic pathways. Understanding its isotopic labeling pattern is crucial for the accurate interpretation of experimental data. The combination of NMR and mass spectrometry provides a robust analytical framework for confirming the position and extent of isotopic labeling. The methodologies and data presented in this guide offer a comprehensive resource for scientists and professionals working with this and other ¹³C-labeled compounds.
References
Methodological & Application
Protocol for Using L-Idose-13C-3 in Cell Culture
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Idose, a C-5 epimer of D-glucose, is not naturally abundant but serves as a substrate for enzymes such as aldose reductase. The stable isotope-labeled form, L-Idose-13C-3, is a valuable tool for metabolic tracing studies in cell culture. By introducing a known amount of this compound and tracking the incorporation of the 13C label into various metabolites, researchers can elucidate the metabolic fate of L-idose and investigate the activity of related metabolic pathways. This document provides a detailed protocol for the use of this compound in cell culture, including media preparation, cell handling, metabolite extraction, and analysis considerations. It also includes a general protocol for assessing potential cytotoxicity of the labeled substrate.
Data Presentation
Quantitative data from this compound tracing experiments should be organized to clearly present the isotopic enrichment in various metabolites over time.
Table 1: Example Data Table for this compound Labeling Experiment
| Metabolite | Time Point (hours) | % 13C Enrichment (M+1) | % 13C Enrichment (M+2) | % 13C Enrichment (M+3) |
| L-Sorbitol | 0 | 0 | 0 | 0 |
| 1 | ||||
| 6 | ||||
| 24 | ||||
| Fructose | 0 | 0 | 0 | 0 |
| 1 | ||||
| 6 | ||||
| 24 | ||||
| Sedoheptulose-7-phosphate | 0 | 0 | 0 | 0 |
| 1 | ||||
| 6 | ||||
| 24 | ||||
| Ribose-5-phosphate | 0 | 0 | 0 | 0 |
| 1 | ||||
| 6 | ||||
| 24 |
Note: The specific isotopologues (M+1, M+2, etc.) to be monitored will depend on the specific downstream metabolites of interest and the labeling pattern of the this compound.
Experimental Protocols
1. General Protocol for this compound Labeling in Adherent Cells
This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and L-glutamine-free version of the cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scraper
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in their standard complete medium.
-
Trypsinize and count the cells.
-
Seed cells into 6-well or 12-well plates at a density that will result in ~70-80% confluency at the time of the experiment. This needs to be determined empirically for each cell line. A common starting point is 2 x 10^5 to 5 x 10^5 cells per well in a 6-well plate.
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Labeling Medium:
-
Prepare the base medium by supplementing glucose-free and L-glutamine-free medium with dFBS to the desired final concentration (e.g., 10%).
-
Add L-glutamine to the desired final concentration (e.g., 2 mM).
-
Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the medium should be optimized, but a starting point could be in the range of 5-25 mM, similar to glucose concentrations in standard media.
-
Add the this compound stock solution to the prepared base medium to achieve the desired final concentration.
-
Warm the labeling medium to 37°C before use.
-
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS pre-warmed to 37°C.
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the plates for the desired time points (e.g., 0, 1, 6, 24 hours). The time points should be chosen based on the expected rate of metabolism of the pathway being investigated.
-
-
Cell Harvesting and Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
The metabolite extracts can be stored at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
2. Protocol for Cytotoxicity Assessment of this compound
It is important to determine if this compound at the concentrations used for labeling has any toxic effects on the cells. A common method is the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 5,000-10,000 cells per well).
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium at various concentrations, including the concentration to be used in the labeling experiment.
-
Include a negative control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubate for the same duration as the longest time point in the labeling experiment.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
A significant decrease in viability at the experimental concentration of this compound would indicate cytotoxicity.
-
Mandatory Visualization
Hypothesized Metabolic Fate of this compound
The following diagram illustrates a plausible metabolic pathway for this compound, where the 13C label is at the third carbon position. The primary expected pathway involves the reduction of L-idose to L-sorbitol by aldose reductase. L-sorbitol can then be oxidized to D-fructose, which can enter glycolysis or the pentose phosphate pathway.
Application Notes and Protocols for L-Idose-13C-3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[1] While ¹³C-labeled glucose is the most common tracer in MFA, there is growing interest in using alternative labeled hexoses to probe specific enzymatic activities and metabolic pathways. L-Idose, a C-5 epimer of D-glucose, presents a unique opportunity for such investigations.[2] This document provides detailed application notes and protocols for the use of L-Idose-¹³C-3 in MFA.
L-Idose is known to be a substrate for aldose reductase, an enzyme implicated in diabetic complications.[2] Therefore, L-Idose-¹³C-3 can be a valuable tool to study the flux through the polyol pathway and to screen for inhibitors of aldose reductase in a cellular context. Furthermore, studying the metabolism of L-idose can provide insights into cellular plasticity and the ability of cells to process rare sugars.
Theoretical Background: The Metabolic Fate of L-Idose-¹³C-3
Upon entering the cell, L-Idose-¹³C-3 is hypothesized to be metabolized through one of two primary routes, as depicted in the diagram below. The exact pathways may vary depending on the cell type and organism.
-
Polyol Pathway: L-Idose can be reduced by aldose reductase to L-iditol. This reaction is of significant interest in the context of diabetes, where aldose reductase activity is heightened.
-
Oxidative Pathway: L-Idose may be oxidized to L-glucono-1,5-lactone, a reaction that has been observed in bacteria for the related sugar L-glucose.[3] Subsequent metabolism could lead to intermediates of the pentose phosphate pathway (PPP) or glycolysis.
The ¹³C label at the third carbon position of L-idose allows for the tracing of its contribution to downstream metabolites. For instance, if L-idose enters glycolysis, the position of the label in key intermediates like pyruvate and lactate can reveal the metabolic route taken.
Applications in Research and Drug Development
The use of L-Idose-¹³C-3 in MFA can be applied to several areas of research:
-
Elucidating Aldose Reductase Activity: Quantify the in-situ activity of aldose reductase in different cell types and disease models.
-
Drug Discovery: Screen for and characterize the efficacy of aldose reductase inhibitors.
-
Investigating Hexose Metabolism: Explore the metabolic pathways of rare sugars and the promiscuity of metabolic enzymes.
-
Cancer Metabolism: Investigate the potential of cancer cells to utilize alternative sugars for growth and proliferation.
Experimental Design and Protocols
A typical MFA experiment using L-Idose-¹³C-3 involves several stages, from cell culture to data analysis.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Idose-¹³C-3 (sterile solution)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Standard Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with L-Idose-¹³C-3 at a final concentration typically ranging from 5 to 25 mM. The exact concentration should be optimized. Ensure the medium contains all other necessary nutrients.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined period to achieve isotopic steady state. This time can range from a few hours to over 24 hours and needs to be determined empirically for the system under study.
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from adherent cells.
Materials:
-
Cold saline solution (0.9% NaCl)
-
Quenching solution: 80% methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with cold saline.
-
Add the pre-chilled 80% methanol to the plate to quench metabolism.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the presence of the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Labeled Metabolites
This is a generalized protocol for the analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the metabolites volatile.
Materials:
-
Metabolite extract
-
Nitrogen gas supply
-
Derivatization agent 1: Methoxyamine hydrochloride in pyridine
-
Derivatization agent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extract to completeness under a gentle stream of nitrogen gas.
-
Derivatization (Step 1 - Methoxyamination):
-
Add methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.
-
-
Derivatization (Step 2 - Silylation):
-
Add MSTFA with 1% TMCS to the sample.
-
Incubate at 37°C for 30 minutes with shaking. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Start at 70°C, ramp to 300°C |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | m/z 50-600 |
Data Presentation and Analysis
The raw data from the mass spectrometer consists of mass spectra for each eluting compound. The key information for MFA is the Mass Isotopomer Distribution (MID), which is the relative abundance of each isotopologue (molecules differing only in their isotopic composition).
The MID data is then used in conjunction with a metabolic network model to calculate the intracellular fluxes.
Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Pyruvate
This table shows a hypothetical MID for pyruvate in cells labeled with L-Idose-¹³C-3, suggesting its entry into glycolysis.
| Mass Isotopologue | Abbreviation | Relative Abundance (%) |
| All ¹²C | M+0 | 60 |
| One ¹³C | M+1 | 35 |
| Two ¹³C | M+2 | 4 |
| Three ¹³C | M+3 | 1 |
Table 3: Comparison of Kinetic Parameters for Aldose Reductase
This table presents published kinetic data for aldose reductase with D-glucose and L-idose, highlighting the potential of L-idose as a sensitive substrate for this enzyme.[2]
| Substrate | KM (mM) | kcat (min-1) |
| D-Glucose | 115 | 13.5 |
| L-Idose | 14.7 | 13.0 |
Data adapted from M. Cappiello et al., Biochem Biophys Res Commun, 2015.[2]
Conclusion
L-Idose-¹³C-3 is a promising novel tracer for Metabolic Flux Analysis, offering unique opportunities to investigate the polyol pathway and alternative hexose metabolism. While the metabolic pathways of L-idose are not as well-established as those of D-glucose, the protocols and analytical strategies outlined in this document provide a solid foundation for researchers to begin exploring its utility. The successful application of L-Idose-¹³C-3 MFA will contribute to a deeper understanding of cellular metabolism and may aid in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of L-Idose-13C-3 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the detection and quantification of L-Idose-13C-3 in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). L-Idose, a rare hexose, and its stable isotope-labeled form are valuable tools in metabolic research and drug development, particularly in studies involving the polyol pathway and aldose reductase activity.[1][2] This method utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of L-Idose from other isomers and a triple quadrupole mass spectrometer for detection, providing high selectivity and sensitivity. The described protocol is intended for researchers, scientists, and drug development professionals engaged in metabolic studies.
Introduction
L-Idose is a C-5 epimer of D-glucose and serves as a substrate for aldose reductase, the first enzyme in the polyol pathway.[1][2][3] Under hyperglycemic conditions, this pathway is implicated in the pathogenesis of diabetic complications.[2][4] The use of stable isotope-labeled compounds, such as this compound, in conjunction with mass spectrometry, allows for precise metabolic flux analysis and pharmacokinetic studies.[5][6][7] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma
-
This compound standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water for LC-MS/MS analysis.
Liquid Chromatography
Separation of this compound is achieved using a HILIC column.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| L-Idose (Quantifier) | 179.1 | 89.0 | 50 |
| L-Idose (Qualifier) | 179.1 | 59.0 | 50 |
| This compound (IS) | 182.1 | 91.0 | 50 |
Quantitative Data
The following table summarizes representative quantitative performance data for the analysis of this compound. These values are typical for the analysis of small molecules in biological matrices and should be confirmed during method validation.
| Parameter | Representative Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the detection of this compound.
Aldose Reductase Signaling Pathway
This diagram shows the involvement of L-Idose in the polyol pathway, catalyzed by the enzyme aldose reductase.
References
- 1. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of L-Idose-13C-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of L-Idose-13C-3 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to assist researchers in obtaining high-quality, reproducible data for structural elucidation, quantitative analysis, and metabolic studies of this isotopically labeled monosaccharide.
Introduction
L-Idose is a rare hexose sugar, an epimer of D-glucose at the C-5 position. Its isotopically labeled form, this compound, serves as a valuable tool in various research applications, including metabolic flux analysis and as a tracer in drug development studies. NMR spectroscopy is a powerful analytical technique for the detailed structural and quantitative characterization of carbohydrates. The incorporation of a ¹³C label at a specific position, such as C-3, enhances the sensitivity of ¹³C NMR experiments and allows for specific tracking of the labeled carbon atom.
This document details the necessary protocols for sample preparation and the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the analysis of this compound.
Data Presentation
Note: The chemical shifts of sugars are sensitive to solvent, temperature, and pH. The data presented here are reference values and may vary slightly under different experimental conditions. L-Idose in solution exists as an equilibrium mixture of α and β anomers in both pyranose and furanose forms, further complicating the spectra. The pyranose forms are generally predominant.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for L-Idose (Pyranose Forms) in D₂O.
| Proton | α-L-Idopyranose | β-L-Idopyranose |
| H-1 | ~5.2 ppm (d, J ≈ 3-4 Hz) | ~4.6 ppm (d, J ≈ 8-9 Hz) |
| H-2 | ~3.6 ppm (dd) | ~3.5 ppm (dd) |
| H-3 | ~3.8 ppm (dd) | ~3.7 ppm (dd) |
| H-4 | ~3.9 ppm (t) | ~3.8 ppm (t) |
| H-5 | ~4.0 ppm (ddd) | ~3.6 ppm (ddd) |
| H-6a | ~3.7 ppm (dd) | ~3.9 ppm (dd) |
| H-6b | ~3.8 ppm (dd) | ~3.7 ppm (dd) |
d: doublet, dd: doublet of doublets, t: triplet, ddd: doublet of doublet of doublets. The ¹H-¹H coupling constants (J) provide information about the dihedral angles between adjacent protons and thus the conformation of the sugar ring.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for L-Idose (Pyranose Forms) in D₂O.
| Carbon | α-L-Idopyranose | β-L-Idopyranose |
| C-1 | ~93 ppm | ~97 ppm |
| C-2 | ~72 ppm | ~75 ppm |
| C-3 | ~73 ppm | ~76 ppm |
| C-4 | ~70 ppm | ~70 ppm |
| C-5 | ~72 ppm | ~73 ppm |
| C-6 | ~62 ppm | ~62 ppm |
The ¹³C signal for C-3 in this compound will be significantly enhanced and will show coupling to directly attached protons (¹JCH ≈ 140-150 Hz) and potentially to adjacent carbons if the molecule is doubly labeled.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.
-
Solvent Selection: Deuterated solvents are essential for NMR analysis.
-
Deuterium Oxide (D₂O): The most common solvent for carbohydrate NMR. It is important to lyophilize the sample from D₂O multiple times to exchange labile hydroxyl protons with deuterons, which simplifies the ¹H spectrum by removing the large water signal and the signals from the OH groups.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An alternative solvent in which the hydroxyl proton signals are often well-resolved, providing additional structural information.
-
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known concentration must be added. Common standards include Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous samples.
1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: If residual H₂O/HOD signal is present in D₂O, use a solvent suppression technique such as presaturation or WATERGATE.
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The signal for C-3 in this compound will be a strong singlet (with proton decoupling).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and lower gyromagnetic ratio than ¹H. However, for a ¹³C-labeled site, fewer scans will be required for that specific signal.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis of the labeled site, a longer D1 (5 x T₁) is necessary.
-
2D NMR Spectroscopy
2D NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex mixtures of anomers.
3.3.1. COSY (Correlation Spectroscopy)
COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton connectivity within the sugar ring.
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Key Parameters: Adjust the spectral width in both dimensions to cover all proton signals.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
HSQC spectra reveal correlations between protons and their directly attached carbons. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
Pulse Sequence: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Key Parameters: The ¹³C spectral width should be set to cover all expected carbon signals.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC spectra show correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is useful for identifying connectivity across glycosidic bonds in oligosaccharides and for confirming assignments.
-
Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Key Parameters: The long-range coupling delay should be optimized for typical 2-3 bond JCH values (e.g., 8-10 Hz).
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General experimental workflow for NMR analysis of this compound.
Metabolic Context of L-Idose
While a complete metabolic pathway for L-Idose is not well-established in most organisms, it is known to be a substrate for aldose reductase. This enzyme can reduce L-Idose to L-Sorbitol. This conversion can be a starting point for its entry into other metabolic pathways.
Caption: Enzymatic conversion of L-Idose by aldose reductase.
Application Notes and Protocols for Incorporating L-Idose-13C-3 in Rodent Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite flux in vivo.[1][2] L-Idose, a rare hexose, has been identified as a substrate for aldose reductase, the initial and rate-limiting enzyme of the polyol pathway.[3] This pathway, which converts glucose to fructose via sorbitol, is implicated in the pathophysiology of diabetic complications. The use of L-Idose labeled with a stable isotope, such as 13C at the third carbon position (L-Idose-13C-3), presents a novel approach to investigate the activity of the polyol pathway and the metabolism of rare sugars in rodent models of health and disease.
This document provides detailed application notes and protocols for the incorporation of this compound in rodent metabolic studies. It is important to note that while the interaction of L-Idose with aldose reductase is established, the complete metabolic fate of L-Idose in rodents is not fully elucidated. The protocols and pathways described herein are based on known enzymatic reactions and established methodologies for in vivo stable isotope tracing.
Application Notes
Background on L-Idose and the Polyol Pathway
The polyol pathway consists of two primary enzymes: aldose reductase and sorbitol dehydrogenase. Aldose reductase reduces aldoses, including glucose and potentially L-Idose, to their corresponding sugar alcohols (polyols). Sorbitol dehydrogenase then oxidizes these polyols to ketoses. In the context of L-Idose, it is hypothesized to be first reduced by aldose reductase to L-iditol. Subsequently, L-iditol may be a substrate for L-iditol 2-dehydrogenase, which would oxidize it to L-sorbose.
Principle of this compound Tracing
By introducing this compound into a rodent model, researchers can trace the metabolic fate of the 13C label through the polyol pathway and potentially other interconnected metabolic routes. The incorporation of 13C into downstream metabolites, such as L-iditol and L-sorbose, can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the assessment of pathway activity and flux under various physiological or pathological conditions.
Potential Applications in Research
-
Assessing Polyol Pathway Activity: this compound can serve as a specific probe to measure the in vivo activity of aldose reductase, which is often upregulated in diabetic complications.
-
Drug Development: The tracer can be used to evaluate the efficacy of aldose reductase inhibitors, a class of drugs being investigated for the treatment of diabetic neuropathy, retinopathy, and nephropathy.
-
Investigating Rare Sugar Metabolism: Studies with this compound can provide fundamental insights into the metabolic pathways of rare sugars in mammals.
Experimental Protocols
Animal Models
Standard laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley) strains can be used. For studies related to diabetic complications, genetic models of diabetes (e.g., db/db mice) or chemically-induced models (e.g., streptozotocin-induced diabetes) are appropriate. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation and Administration of this compound
-
Material: this compound (custom synthesis may be required)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Dosage: A pilot study is recommended to determine the optimal dose. A starting point could be in the range of 1-2 g/kg body weight.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: Provides rapid systemic distribution.
-
Oral Gavage (PO): To study intestinal absorption and first-pass metabolism.
-
Intravenous (IV) Infusion: For controlled delivery and steady-state labeling.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo this compound tracing study.
Sample Collection and Processing
-
Blood: Collect blood via tail vein or saphenous vein at specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, lens, sciatic nerve). Immediately freeze-clamp the tissues in liquid nitrogen and store at -80°C until metabolite extraction.
Metabolite Extraction
-
Plasma: Use a protein precipitation method, such as the addition of cold methanol or acetonitrile, to extract metabolites.
-
Tissues: Homogenize frozen tissues in a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing polar metabolites like sugars and sugar alcohols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the analytes but can provide excellent separation and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the positional isotopomers of 13C-labeled metabolites.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from an this compound rodent study.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) |
| Cmax (µg/mL) | 150 ± 25 | 450 ± 50 |
| Tmax (min) | 60 | 15 |
| AUC0-t (µg·min/mL) | 12000 ± 1500 | 25000 ± 2000 |
| Bioavailability (%) | ~40 | - |
Table 2: Hypothetical Tissue Distribution of 13C-labeled Metabolites 60 Minutes Post-IP Injection of this compound in Rats
| Tissue | This compound (nmol/g) | L-Iditol-13C-3 (nmol/g) | L-Sorbose-13C-3 (nmol/g) |
| Liver | 85 ± 12 | 25 ± 5 | 8 ± 2 |
| Kidney | 120 ± 18 | 40 ± 8 | 12 ± 3 |
| Lens | 30 ± 7 | 15 ± 4 | < 1 |
| Sciatic Nerve | 25 ± 6 | 10 ± 3 | < 1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathways and Logical Relationships
The primary metabolic pathway for L-Idose is hypothesized to be the polyol pathway. The following diagram illustrates this proposed pathway and the incorporation of the 13C label from this compound.
Conclusion
The use of this compound as a metabolic tracer offers a promising avenue for investigating the in vivo activity of the polyol pathway and the metabolism of rare sugars. The protocols and information provided in this document serve as a comprehensive guide for researchers to design and execute such studies. It is crucial to acknowledge the current limitations in our understanding of L-Idose metabolism and to design experiments that can further elucidate its complete metabolic fate in rodent models. The data generated from these studies will be valuable for advancing our knowledge of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
References
- 1. Intestinal absorption of glucose in mice as determined by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aldose Reductase Activity Using L-Idose-13C-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4][5][6][7] Consequently, aldose reductase is a significant therapeutic target for the development of drugs to manage these conditions.
While D-glucose is the natural substrate for aldose reductase, its use in in-vitro assays can be challenging due to the low proportion of its open-chain aldehyde form, which is the actual substrate for the enzyme.[8][9][10] L-Idose, the C-5 epimer of D-glucose, presents a more favorable kinetic profile for studying aldose reductase activity as it exists in a higher concentration of the free aldehyde form.[8][9][10][11] This results in a significantly lower Michaelis constant (KM) while maintaining a similar maximum reaction velocity (kcat) compared to D-glucose, making it an attractive alternative for in vitro studies.[9][10]
The incorporation of a stable isotope label, such as Carbon-13 at the third position (L-Idose-13C-3), provides a powerful tool for tracing the metabolic fate of the substrate and its products. This allows for detailed kinetic analysis, inhibitor screening, and metabolic flux studies with high specificity and sensitivity using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).
These application notes provide detailed protocols for utilizing this compound to study aldose reductase activity, catering to researchers in academia and industry involved in drug discovery and metabolic research.
Key Applications
-
Enzyme Kinetics: Determine key kinetic parameters (KM, Vmax, kcat) of aldose reductase with a more efficient substrate.
-
Inhibitor Screening: High-throughput screening of potential aldose reductase inhibitors (ARIs) with enhanced sensitivity.
-
Mechanism of Action Studies: Elucidate the mechanism of action of novel ARIs.
-
Metabolic Flux Analysis: Trace the flow of carbon from this compound through the polyol pathway and connected metabolic routes.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Activity Assay using this compound
This protocol describes a spectrophotometric assay to measure the activity of purified or recombinant aldose reductase by monitoring the consumption of NADPH. The use of this compound allows for subsequent analysis of the product, L-Sorbitol-13C-3, by mass spectrometry.
Materials:
-
Purified or recombinant human aldose reductase
-
This compound
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
DL-Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Buffer Preparation:
Prepare a fresh assay buffer containing 100 mM sodium phosphate (pH 6.2), 0.5 mM DTT, and 0.1 mg/mL BSA.
Procedure:
-
Prepare Reagent Solutions:
-
NADPH Solution: Prepare a 2 mM stock solution of NADPH in assay buffer.
-
This compound Solution: Prepare a stock solution of this compound in assay buffer. The final concentration in the assay will vary depending on the experimental design (e.g., for KM determination, a range of concentrations will be needed).
-
Enzyme Solution: Prepare a working solution of aldose reductase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
NADPH solution (final concentration, e.g., 0.1 mM)
-
This compound solution (variable concentrations)
-
For inhibitor studies, add the inhibitor at desired concentrations.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to initiate the reaction. The final reaction volume is typically 200 µL.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M-1cm-1).
-
For kinetic analysis, plot the reaction velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition relative to a control without the inhibitor.
-
Data Presentation:
| Parameter | This compound | D-Glucose (for comparison) | Reference |
| KM (mM) | To be determined | ~100-200 mM | [9] |
| kcat (min-1) | To be determined | Similar to L-Idose | [9] |
| kcat/KM (mM-1min-1) | To be determined | Significantly lower than L-Idose | [9] |
Caption: Expected kinetic parameters of aldose reductase with this compound compared to D-Glucose.
Protocol 2: LC-MS/MS Analysis of L-Sorbitol-13C-3 for Metabolic Studies
This protocol outlines the procedure for quenching the enzymatic reaction and extracting the product, L-Sorbitol-13C-3, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Reaction mixtures from Protocol 1
-
Cold methanol (-80°C)
-
Internal Standard (e.g., Sorbitol-d8)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Quench the Reaction:
-
At specific time points, quench the enzymatic reaction by adding an equal volume of ice-cold methanol to the reaction mixture.
-
-
Add Internal Standard:
-
Add a known amount of the internal standard to each sample for accurate quantification.
-
-
Protein Precipitation:
-
Vortex the samples and incubate at -20°C for 30 minutes to precipitate the enzyme and other proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a suitable chromatographic method to separate L-Sorbitol-13C-3 from other components.
-
Set up the mass spectrometer to monitor the specific mass transitions for L-Sorbitol-13C-3 and the internal standard.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Sorbitol-13C-3 | To be determined | To be determined |
| Sorbitol-d8 (Internal Standard) | To be determined | To be determined |
Caption: Example of mass transitions for the detection of L-Sorbitol-13C-3 and an internal standard.
Visualization of Pathways and Workflows
Caption: The Polyol Pathway with this compound as a substrate.
Caption: Experimental workflow for studying aldose reductase activity.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying L-Idose-13C-3 Enrichment in Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. L-Idose, a C-5 epimer of D-glucose, serves as an excellent substrate for aldose reductase, a key enzyme in the polyol pathway.[1][2][3] The activity of this pathway is implicated in the pathophysiology of diabetic complications, making aldose reductase a significant target for drug development.[4][5][6][7][8][9] By using L-Idose labeled with carbon-13 at the third position (L-Idose-13C-3), researchers can trace the metabolic fate of this sugar and quantify its conversion to downstream metabolites, primarily L-sorbitol.
These application notes provide detailed protocols for utilizing this compound to quantify its enrichment in metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway of L-Idose
In mammalian cells, the primary metabolic route for L-Idose is its conversion to L-sorbitol, a reaction catalyzed by aldose reductase (AR) in an NADPH-dependent manner.[1][3][9] L-sorbitol can then be further metabolized, though this subsequent step is less characterized than the initial reduction. The efficiency of L-Idose as a substrate for aldose reductase makes it a valuable tool for studying the activity of the polyol pathway.[1][2]
Metabolic fate of this compound.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines or experimental conditions.
Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured cells with this compound.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 5. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Idose-13C-3 Tracing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing L-Idose-13C-3 tracing experiments in mammalian cells. The protocols outlined below are intended to facilitate the investigation of the metabolic fate of L-Idose, a novel area of interest in drug development and metabolic research.
Introduction
L-Idose, a C-5 epimer of D-glucose, has emerged as a molecule of interest in biomedical research. A key metabolic transformation of L-Idose in mammalian systems is its reduction to L-sorbitol, a reaction catalyzed by aldose reductase.[1] Understanding the downstream metabolic fate of L-Idose is crucial for elucidating its biological roles and therapeutic potential. Stable isotope tracing using this compound offers a powerful method to track the carbon backbone of L-Idose as it is metabolized by cells, providing insights into pathway dynamics and metabolite flux.
This document provides detailed protocols for this compound tracing experiments in cultured mammalian cells, from cell culture and isotope labeling to metabolite extraction and analysis by mass spectrometry and NMR spectroscopy.
Hypothesized Metabolic Pathway of L-Idose
While the initial reduction of L-Idose to L-sorbitol by aldose reductase is established, the subsequent metabolic fate of L-sorbitol in mammalian cells is not well-defined. Based on the metabolism of other L-sugars, such as L-xylulose, a hypothetical pathway is proposed.[2][3] This pathway involves the potential oxidation of L-sorbitol to L-fructose, followed by phosphorylation and entry into the pentose phosphate pathway (PPP). The 13C label at the C-3 position of L-Idose allows for the tracing of this carbon through these potential metabolic transformations.
Caption: Hypothesized metabolic pathway of this compound in mammalian cells.
Experimental Design and Workflow
A typical this compound tracing experiment involves several key steps, from cell culture to data analysis. The following diagram outlines a standard experimental workflow.
Caption: General experimental workflow for this compound tracing.
Data Presentation
Quantitative data from this compound tracing experiments should be organized to clearly present the incorporation of the 13C label into downstream metabolites over time.
Table 1: Fractional Enrichment of L-Idose and its Metabolites
| Time (hours) | This compound | L-Sorbitol-13C-3 | L-Fructose-13C-3 (hypothetical) |
| 0 | 0.99 ± 0.01 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 1 | 0.98 ± 0.01 | 0.15 ± 0.02 | 0.01 ± 0.00 |
| 4 | 0.95 ± 0.02 | 0.45 ± 0.05 | 0.05 ± 0.01 |
| 8 | 0.90 ± 0.03 | 0.65 ± 0.06 | 0.10 ± 0.02 |
| 24 | 0.82 ± 0.04 | 0.78 ± 0.07 | 0.18 ± 0.03 |
| Data are presented as mean fractional enrichment ± standard deviation (n=3). Fractional enrichment is calculated as the abundance of the labeled isotopologue divided by the total abundance of all isotopologues of that metabolite. |
Table 2: Mass Isotopologue Distribution of a Hypothetical Downstream Metabolite (e.g., a Pentose Phosphate Pathway Intermediate)
| Time (hours) | M+0 | M+1 | M+2 | M+3 |
| 0 | 0.95 ± 0.01 | 0.04 ± 0.00 | 0.01 ± 0.00 | 0.00 ± 0.00 |
| 4 | 0.90 ± 0.02 | 0.08 ± 0.01 | 0.02 ± 0.00 | 0.00 ± 0.00 |
| 24 | 0.75 ± 0.04 | 0.18 ± 0.02 | 0.06 ± 0.01 | 0.01 ± 0.00 |
| Data are presented as the relative abundance of each mass isotopologue (M+n, where n is the number of 13C atoms) ± standard deviation (n=3). |
Experimental Protocols
Protocol 1: Mammalian Cell Culture and this compound Labeling
Materials:
-
Mammalian cell line of interest (adherent or suspension)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (commercially available)
-
Custom labeling medium: Glucose-free and L-glutamine-free medium supplemented with dialyzed FBS, penicillin-streptomycin, L-glutamine, and a known concentration of this compound.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels to achieve 70-80% confluency at the time of labeling.
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.
-
Labeling: Add the pre-warmed this compound labeling medium to the cells.
-
Time Course: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The "0" hour time point represents cells harvested immediately after the addition of the labeling medium.
Protocol 2: Quenching of Metabolism and Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scrapers (for adherent cells)
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes
Procedure for Adherent Cells:
-
Quenching: At each time point, rapidly aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[4]
-
Cell Lysis and Collection: Place the plate on dry ice and use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 1 hour to facilitate protein precipitation and complete metabolite extraction.
-
Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Procedure for Suspension Cells:
-
Quenching and Collection: At each time point, rapidly transfer the cell suspension to a centrifuge tube containing 5 volumes of ice-cold saline to quench metabolism and dilute extracellular metabolites.
-
Pelleting: Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Extraction: Add 1 mL of ice-cold 80% methanol to the cell pellet and proceed with the extraction, clarification, drying, and storage steps as described for adherent cells.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites
Materials:
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phases (e.g., Acetonitrile and Ammonium Acetate buffer)
-
Metabolite standards (for retention time and fragmentation validation)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Chromatographic Separation: Inject the samples onto the HILIC column and separate the metabolites using a gradient of mobile phases.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and organic acids. Use a targeted approach (Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) to monitor for the expected mass-to-charge ratios (m/z) of L-Idose, L-sorbitol, and their 13C-labeled isotopologues.
-
Data Analysis: Integrate the peak areas for each isotopologue of the target metabolites. Calculate the fractional enrichment and mass isotopologue distribution.
Protocol 4: NMR Spectroscopy for Positional Isotopomer Analysis
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
-
NMR tubes
-
D2O with a known concentration of an internal standard (e.g., DSS)
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in D2O containing the internal standard.
-
NMR Data Acquisition: Acquire 1D 1H and 2D 1H-13C HSQC spectra. The 1H-13C HSQC experiment will reveal the 13C labeling pattern at specific carbon positions.[1][5]
-
Data Analysis: Process the NMR data to identify and quantify the signals corresponding to the 13C-labeled and unlabeled positions in the target metabolites. This will provide detailed information on how the 13C from this compound is incorporated into the carbon skeletons of downstream metabolites.
Conclusion
The provided application notes and protocols offer a robust framework for conducting this compound tracing experiments. By carefully following these methodologies, researchers can gain valuable insights into the metabolic fate of L-Idose in mammalian cells. This knowledge will be instrumental in advancing our understanding of L-Idose biology and its potential applications in drug development and therapy. It is important to reiterate that the downstream metabolic pathway of L-sorbitol presented here is hypothetical and serves as a starting point for experimental investigation. The results from these tracing studies will be critical in confirming and expanding our knowledge of L-Idose metabolism.
References
- 1. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for L-Idose-13C-3 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for L-Idose-13C-3 are provided as a general guidance for researchers. To date, there is a notable absence of published in vivo studies specifically utilizing this compound. Therefore, the information presented herein is a synthesis of best practices derived from in vivo studies of other 13C-labeled hexoses, such as D-glucose, and the known biochemical properties of L-Idose. It is imperative that researchers conduct pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental models and objectives.
Introduction
L-Idose, a C-5 epimer of D-glucose, is not naturally abundant but serves as a valuable tool for studying specific metabolic pathways, particularly the polyol pathway.[1] Its oxidized form, iduronic acid, is a component of glycosaminoglycans. The 13C-labeled variant, this compound, enables researchers to trace the metabolic fate of this sugar in vivo using mass spectrometry-based techniques.
The primary interest in L-Idose lies in its interaction with aldose reductase, the first and rate-limiting enzyme of the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway is implicated in the pathogenesis of diabetic complications. L-Idose has been identified as an efficient substrate for aldose reductase, making this compound a potentially powerful tracer to investigate the flux through this pathway in various disease models.[1]
Potential Applications in In Vivo Research
-
Metabolic Flux Analysis of the Polyol Pathway: Tracing the conversion of this compound to its downstream metabolites can provide a quantitative measure of aldose reductase activity in vivo.
-
Investigating Diabetic Complications: Studying the role of the polyol pathway in the development of retinopathy, nephropathy, and neuropathy in animal models of diabetes.
-
Drug Discovery and Development: Evaluating the efficacy of aldose reductase inhibitors by measuring their impact on the metabolism of this compound.[3]
Quantitative Data from Related In Vivo Studies
The following tables summarize dosage and administration details from in vivo studies using 13C-labeled glucose. These serve as a starting point for designing experiments with this compound.
Table 1: Systemic Administration of 13C-labeled Glucose in Murine Models
| Parameter | Intravenous (IV) Infusion | Intraperitoneal (IP) Injection | Oral Gavage |
| Tracer | [U-13C]glucose | 13C6-glucose | [U-13C]glucose |
| Dosage | Bolus: 0.4 mg/g, followed by continuous infusion of 0.012 mg/g/min | 1 - 4 mg/g | 2 g/kg |
| Fasting Period | 6 hours | 3 hours (organ-dependent) | 2 - 4 hours |
| Label Incorporation Time | 30 minutes | 90 minutes | Peak plasma labeling at ~15 min |
| Reference | [4] | [5] | [6] |
Table 2: 13C-labeled Glucose Administration in Human Studies
| Parameter | Intravenous (IV) Infusion |
| Tracer | [U-13C6]glucose and [2-13C]glucose |
| Total Dosage | 60 - 80 g for a full time course study |
| Administration | MR-compatible infusion pump |
| Monitoring | Blood glucose levels monitored every 10 minutes |
| Reference | [7] |
Experimental Protocols
The following are generalized protocols for the administration of this compound for in vivo studies, adapted from established methods for other 13C-labeled hexoses.
Preparation of this compound Solution
-
Determine the appropriate vehicle. Sterile, isotonic saline (0.9% NaCl) is a commonly used and recommended vehicle.
-
Calculate the required concentration. Based on the desired dosage and the administration volume, calculate the concentration of this compound in the vehicle.
-
Ensure sterility. Prepare the solution under aseptic conditions. Filter-sterilize the final solution through a 0.22 µm filter.
-
Storage. Store the prepared solution as recommended by the manufacturer, typically at -20°C or below.
Administration Routes
The choice of administration route will depend on the experimental goals, the animal model, and the desired kinetics of tracer distribution.
This method allows for precise control over the plasma concentration of the tracer.
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. For continuous infusion, catheterize a suitable vein (e.g., tail vein in mice).
-
Bolus Dose (Optional): To rapidly achieve a target plasma concentration, an initial bolus injection can be administered. A suggested starting point, extrapolated from glucose studies, is 0.4 mg/g body weight.[4]
-
Continuous Infusion: Following the bolus, immediately begin a continuous infusion using a syringe pump. A starting infusion rate to consider is 0.012 mg/g/min.[4]
-
Duration: The infusion duration should be determined in a pilot study to achieve steady-state labeling in the tissue of interest. A 30-minute infusion is a reasonable starting point.[4]
This is a less invasive method suitable for bolus administration.
-
Animal Preparation: Gently restrain the animal.
-
Injection: Administer a single bolus of the this compound solution into the peritoneal cavity. A dosage range of 1-4 mg/g body weight can be considered as a starting point.[5]
-
Label Incorporation: Allow for a period of label incorporation before tissue collection. Based on glucose studies, 90 minutes is a suggested starting point.[5]
This method mimics the physiological route of nutrient absorption.
-
Animal Preparation: A brief fasting period of 2-4 hours is recommended to ensure gastric emptying.[6]
-
Administration: Administer the this compound solution directly into the stomach using a gavage needle. A typical dose used in glucose tolerance tests is 2 g/kg body weight.[6]
-
Timing: Be aware that the peak plasma concentration of the tracer will be delayed compared to parenteral routes. For glucose, peak plasma labeling occurs around 15 minutes post-gavage.[6]
Visualizations
Signaling Pathway
Caption: The Polyol Pathway showing the entry of L-Idose.
Experimental Workflow
Caption: General workflow for in vivo this compound studies.
Important Considerations
-
Animal Model: The choice of animal model is critical and will influence the dosage and expected metabolic outcomes.
-
Fasting: Fasting prior to tracer administration is often necessary to reduce endogenous pools of related metabolites, but the optimal fasting duration may vary.[5]
-
Anesthesia: If anesthesia is required, its potential effects on metabolism should be considered.
-
Tissue Collection and Processing: Tissues should be rapidly collected and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for analyzing 13C-labeling in metabolites.
Conclusion
While direct in vivo data for this compound is currently unavailable, the protocols and data from studies using other 13C-labeled hexoses provide a solid foundation for designing and conducting novel research. This compound holds promise as a valuable tool for elucidating the role of the polyol pathway in health and disease. Rigorous pilot studies are essential to validate and optimize the experimental conditions for this tracer in specific research contexts.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. In Vivo Detection of 13C Isotopomer Turnover in the Human Brain by Sequential Infusion of 13C Labeled Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Idose-¹³C₃ Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique in metabolomics for elucidating metabolic pathways and quantifying metabolite flux. L-Idose, a C-5 epimer of D-glucose, is a valuable tool for investigating specific enzymatic activities, particularly that of aldose reductase.[1][2][3] The use of L-Idose labeled with carbon-13 (L-Idose-¹³C₃) allows for the precise tracking of its metabolic fate within a biological system. This application note provides detailed protocols for sample preparation and analysis of L-Idose-¹³C₃ and its metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
The primary metabolic route for L-Idose in many biological systems is its conversion to sorbitol by aldose reductase, an enzyme implicated in diabetic complications.[1][2][3][4][5] Under hyperglycemic conditions, the increased activity of the polyol pathway, initiated by aldose reductase, can lead to the accumulation of sorbitol, causing osmotic stress and cellular damage.[4][5][6][7] Sorbitol can be further oxidized to fructose by sorbitol dehydrogenase.[4][5][7][8] By tracing the incorporation of ¹³C from L-Idose-¹³C₃ into these downstream metabolites, researchers can gain insights into the activity of the polyol pathway and its contribution to various pathological states.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of L-Idose-¹³C₃ and its primary metabolite, ¹³C₃-Sorbitol, using LC-MS/MS. These values are based on established methods for similar analytes and serve as a benchmark for method validation.[9][10][11]
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | L-Idose-¹³C₃ | ¹³C₃-Sorbitol |
| Linear Range | 0.5 - 100 µM | 0.2 - 80 ng/mg |
| Limit of Detection (LOD) | 0.1 µM | 0.05 ng/mg |
| Limit of Quantification (LOQ) | 0.5 µM | 0.2 ng/mg |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
Table 2: Proposed LC-MS/MS Transitions for L-Idose-¹³C₃ and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| L-Idose-¹³C₃ | 183.07 | 92.04 | Negative |
| ¹³C₃-Sorbitol | 185.09 | 92.04 | Negative |
| ¹³C₃-Fructose | 183.07 | 92.04 | Negative |
| L-Idose (unlabeled) | 179.06 | 89.02 | Negative |
| Sorbitol (unlabeled) | 181.07 | 89.02 | Negative |
| Fructose (unlabeled) | 179.06 | 89.02 | Negative |
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells (e.g., HEK-293T). Modifications for suspension cells are noted.
Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Idose-¹³C₃
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
Protocol:
-
Seed HEK-293T cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Prepare the labeling medium: glucose-free DMEM supplemented with 10% dFBS and a final concentration of 1-10 mM L-Idose-¹³C₃.
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the stable isotope.
Metabolite Quenching and Extraction
This crucial step rapidly halts metabolic activity to preserve the cellular metabolic snapshot.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol (80% in water)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold 0.9% NaCl.
-
Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.
-
Incubate the plates at -80°C for 20 minutes.
-
Scrape the cells in the methanol solution using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube. The pellet can be used for protein quantification.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Optima LC-MS grade water
-
Optima LC-MS grade acetonitrile
-
Internal standards (e.g., ¹³C₆-Sorbitol)
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC method (e.g., 50% acetonitrile in water).
-
Add internal standards to each sample for quantification.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials for analysis.
Derivatization for GC-MS Analysis (Optional)
For analysis of sugars and polyols by GC-MS, derivatization is necessary to increase their volatility.[12]
Materials:
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Protocol:
-
Ensure the metabolite extract is completely dry.
-
Add 20 µL of 20 mg/mL MeOx in pyridine to the dried extract.
-
Incubate at 60°C for 60 minutes.
-
Add 80 µL of MSTFA and incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature and transfer to GC-MS vials.
Visualizations
Experimental Workflow
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. google.com [google.com]
- 9. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Troubleshooting & Optimization
Technical Support Center: L-Idose-13C-3 Isotope Abundance Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Idose-13C-3 and correcting for natural isotope abundance in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why does it need to be corrected for in my this compound data?
A1: Natural isotopic abundance refers to the fact that elements, including carbon, exist in nature as a mixture of isotopes with different masses. For carbon, the most abundant isotope is 12C, but there is also a small, naturally occurring fraction of 13C (approximately 1.1%).[1] When analyzing this compound labeled samples by mass spectrometry, the instrument detects the total mass of the molecule. This means that an unlabeled L-Idose molecule (containing only 12C) can contribute to the signal at M+1, M+2, etc., due to the natural presence of 13C in its structure.[2] This can lead to an overestimation of the true enrichment from your this compound tracer.[3] Correction for natural isotopic abundance is crucial to remove this background signal and accurately quantify the incorporation of the 13C label from your tracer into metabolites of interest.[4]
Q2: What is a Mass Isotopologue Distribution (MID)?
A2: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), is a vector that describes the fractional abundance of all isotopologues of a metabolite.[1] Isotopologues are molecules that differ only in their isotopic composition.[1] For a metabolite with 'n' carbon atoms, the MID will show the relative abundances of the molecule with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on, up to 'n' 13C atoms (M+n).[1]
Q3: What are the common methods for correcting for natural isotope abundance?
A3: The most common method for correcting natural isotope abundance is the matrix-based correction algorithm.[4][5][6] This approach uses a correction matrix that accounts for the probabilities of naturally occurring isotopes for each element in the molecule.[5] By multiplying the inverse of this correction matrix with the measured MID, the corrected MID, which reflects the true isotopic enrichment from the tracer, can be calculated.[5] Several software tools are available to perform these corrections, including IsoCorrectoR, PolyMID-Correct, and IsoCor.[2][3][5]
Q4: Do I need high-resolution mass spectrometry for my this compound experiments?
A4: High-resolution mass spectrometry is highly recommended for stable isotope tracing experiments.[7] It allows for the accurate resolution of different isotopologues, which is crucial for distinguishing between the 13C label from your tracer and other naturally occurring heavy isotopes.[7] High-resolution instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy to separate peaks with very small mass differences.[7]
Troubleshooting Guides
Problem 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause 1: Inaccurate background subtraction. If the background signal is not properly subtracted from your sample data, it can lead to errors in the correction algorithm.
-
Solution: Ensure that you are using a suitable blank sample (e.g., a sample without the labeled tracer) to accurately determine and subtract the background noise.
-
-
Possible Cause 2: Incorrect molecular formula. The correction matrix is calculated based on the elemental composition of the molecule. An incorrect molecular formula will lead to an incorrect correction matrix and erroneous results.
-
Solution: Double-check the molecular formula of L-Idose and any of its downstream metabolites you are analyzing. Remember to account for any derivatization agents used during sample preparation.[1]
-
-
Possible Cause 3: Low signal-to-noise ratio. For low-abundance metabolites, the signal may be too close to the noise floor, leading to inaccurate measurements and negative values after correction.
-
Solution: Optimize your mass spectrometry method to improve the signal-to-noise ratio for your metabolites of interest. This may involve adjusting parameters like injection volume, ionization source settings, or using a more sensitive instrument.
-
Problem 2: The level of 13C enrichment in my metabolites is much lower than expected.
-
Possible Cause 1: Inefficient uptake or metabolism of this compound. The cells or organism under study may not be efficiently taking up or metabolizing the labeled L-Idose.
-
Solution: Optimize the experimental conditions, such as the concentration of the tracer and the incubation time. It may be necessary to perform a time-course experiment to determine the optimal labeling duration.
-
-
Possible Cause 2: Dilution of the label. The 13C label can be diluted by endogenous pools of unlabeled metabolites within the cell.
-
Solution: Consider the potential for label dilution when interpreting your results. Metabolic flux analysis models can help to account for this.
-
-
Possible Cause 3: Tracer impurity. The this compound tracer itself may not be 100% pure, containing some unlabeled (12C) L-Idose.[3]
-
Solution: Use a tracer with the highest possible isotopic purity. Some correction software can also account for tracer impurity if the exact purity is known.[3]
-
Problem 3: I am seeing unexpected labeled species in my mass spectrometry data.
-
Possible Cause 1: Contamination. The sample may be contaminated with other labeled compounds.
-
Solution: Review your sample preparation workflow to identify and eliminate potential sources of contamination.
-
-
Possible Cause 2: Unexpected metabolic pathways. The this compound may be entering unexpected metabolic pathways. While L-idose is known to be a substrate for aldose reductase, its downstream metabolism is not as well-characterized as that of D-glucose.[8][9]
-
Solution: This could be a novel scientific finding. Use pathway analysis tools and databases to hypothesize potential metabolic routes and design further experiments to validate them.
-
Quantitative Data Summary
The natural abundances of the stable isotopes of elements commonly found in biological molecules are essential for accurate correction.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H | 0.015 | |
| Nitrogen | 14N | 99.63 |
| 15N | 0.37 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 | |
| 18O | 0.20 |
Note: These values are approximate and can vary slightly.
Experimental Protocol: Correction of Natural Isotope Abundance in this compound Data
This protocol outlines the general steps for correcting for natural isotope abundance in mass spectrometry data from an this compound tracing experiment.
1. Sample Preparation and Mass Spectrometry Analysis:
- Culture cells or treat the biological system with this compound for a defined period.
- Extract metabolites using a suitable protocol (e.g., methanol/chloroform extraction).
- Analyze the extracts using a high-resolution mass spectrometer (e.g., LC-MS or GC-MS). Acquire data in full scan mode to capture the entire mass isotopologue distribution.
2. Data Extraction:
- Process the raw mass spectrometry data using appropriate software (e.g., Compound Discoverer, XCMS).
- Identify the peaks corresponding to L-Idose and its downstream metabolites.
- Extract the intensity of each isotopologue (M+0, M+1, M+2, etc.) for each identified metabolite.
3. Natural Isotope Abundance Correction:
- Choose a suitable correction software (e.g., IsoCorrectoR, PolyMID-Correct).
- Input the following information into the software:
- The measured mass isotopologue distributions for each metabolite.
- The chemical formula of each metabolite (including any derivatization agents).
- Run the correction algorithm. The software will generate the corrected mass isotopologue distributions, which represent the true enrichment from the this compound tracer.
4. Data Interpretation:
- Analyze the corrected MIDs to determine the fractional contribution of this compound to the carbon backbone of each metabolite.
- Use this information to infer pathway activity and metabolic fluxes.
Visualizations
Caption: Workflow for correcting natural isotope abundance in this compound data.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to IsoCorrectoR [bioconductor.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for L-Idose-13C-3
Welcome to the technical support center for improving the mass spectrometry (MS) sensitivity of L-Idose-13C-3 and other isotopically labeled carbohydrates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise ratio for my this compound sample?
A1: Low signal intensity for carbohydrates like this compound is a common issue in mass spectrometry. Several factors can contribute to this:
-
Poor Ionization Efficiency: Sugars are hydrophilic molecules and often exhibit poor ionization efficiency in common electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) sources.[1][2][3]
-
Sample Concentration: The concentration of your sample may be too low for the sensitivity limits of your instrument.[4]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.
-
Suboptimal Instrument Settings: The mass spectrometer's source parameters, such as temperatures and voltages, may not be optimized for carbohydrate analysis.
Q2: What are the most effective strategies to improve the MS signal for this compound?
A2: The most effective strategies involve a combination of chemical derivatization, chromatographic optimization, and careful tuning of MS parameters. Derivatization is often the most critical step to enhance ionization.[2][3][5]
Q3: What is chemical derivatization and how does it help?
A3: Chemical derivatization involves modifying the structure of the sugar molecule to make it more amenable to MS analysis. This is typically done to:
-
Increase hydrophobicity: This improves ionization efficiency.[1]
-
Introduce a readily ionizable group: This enhances the signal intensity.
-
Stabilize the molecule: For example, permethylation can stabilize sialic acid residues.[2][5]
-
Improve chromatographic separation. [5]
Q4: Which derivatization method is best for this compound?
A4: The choice of derivatization method depends on your specific experimental goals and the type of mass spectrometer you are using. Permethylation and reductive amination are two of the most widely used and effective methods for enhancing the MS signal of sugars.[1][5][6] RapiFluor-MS (RFMS) labeling has also been shown to provide high MS signal enhancement for neutral glycans.[5]
Troubleshooting Guides
Issue: Low or No Signal for this compound
This guide provides a step-by-step approach to troubleshoot and resolve low signal intensity issues.
Caption: Troubleshooting workflow for low MS signal.
Detailed Steps:
-
Verify Sample Concentration:
-
Question: Is your sample concentration sufficient?
-
Action: Ensure your sample concentration is within the optimal range for your mass spectrometer. If it is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[4] Prepare a dilution series to determine the optimal concentration.
-
-
Optimize Mass Spectrometer Parameters:
-
Question: Are your instrument settings optimized for carbohydrates?
-
Action: Systematically tune the ion source parameters. This includes capillary temperature, gas flows (nebulizer, drying gas), and voltages (capillary, fragmentor). Start with the manufacturer's recommended settings and adjust them to maximize the signal for a carbohydrate standard.
-
-
Implement Chemical Derivatization:
-
Optimize Liquid Chromatography:
-
Question: Is your chromatographic separation adequate?
-
Action: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like carbohydrates.[7][8][9][10] Optimizing the mobile phase composition (e.g., acetonitrile concentration, additives) and gradient can improve peak shape and reduce matrix effects.
-
Issue: Poor Peak Shape and Resolution
This guide addresses common chromatographic issues.
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Check Column Health:
-
Question: Is your HILIC column performing optimally?
-
Action: Over time, column performance can degrade. If you observe peak tailing, splitting, or broad peaks, consider flushing the column or replacing it if it is old.
-
-
Adjust Mobile Phase:
-
Question: Is your mobile phase composition appropriate?
-
Action: The organic-to-aqueous ratio in the mobile phase is critical for HILIC separations. Adjusting the percentage of acetonitrile can significantly impact retention and peak shape. The pH and the type of additive (e.g., ammonium formate, ammonium hydroxide) can also influence the separation.
-
-
Optimize Gradient Profile:
-
Question: Can the gradient be improved?
-
Action: A shallow gradient is often necessary to separate sugar isomers.[11] Experiment with different gradient slopes and durations to achieve better resolution.
-
-
Evaluate Flow Rate:
-
Question: Is the flow rate optimal?
-
Action: The flow rate affects both the separation efficiency and the ESI process. A lower flow rate can sometimes lead to better ionization efficiency and improved peak shape.[10]
-
Quantitative Data Summary
The following tables summarize the reported improvements in mass spectrometry sensitivity for carbohydrates using different derivatization methods.
Table 1: Comparison of Signal Enhancement for Different Derivatization Methods
| Derivatization Method | Analyte Type | Reported Signal Enhancement | Reference |
| RapiFluor-MS (RFMS) | Neutral N-glycans | Highest MS signal enhancement | [5] |
| Permethylation | Sialylated N-glycans | Significantly enhanced MS intensity | [5] |
| Reductive Amination (2H5-aniline) | Common hexoses | Improved response to electrospray ionization | [6] |
| 3-Nitrophenylhydrazine (3-NPH) | LMW reducing sugars | Femtomole-level sensitivity | [12] |
Experimental Protocols
Protocol 1: Permethylation of this compound
This protocol is adapted from established methods for permethylating glycans.[1][13][14]
Caption: Experimental workflow for permethylation.
Materials:
-
Dried this compound sample
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Iodomethane (MeI)
-
10% Acetic acid (AcOH)
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sep-Pak C18 cartridges
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry in a microtube.
-
Base Preparation: Prepare a fresh slurry of NaOH in DMSO (approximately 80 mg/mL).[1]
-
Reaction: a. Add 50 µL of the NaOH/DMSO slurry to the dried sample. b. Add 25 µL of iodomethane (MeI). c. Vortex the mixture vigorously for 30-60 minutes at room temperature.[1]
-
Quenching: Stop the reaction by adding 50 µL of 10% acetic acid.
-
Cleanup (Solid-Phase Extraction): a. Condition a Sep-Pak C18 cartridge with 1 mL of methanol followed by 1 mL of water. b. Dilute the reaction mixture with 1 mL of water and load it onto the conditioned cartridge. c. Wash the cartridge with 3 mL of water. d. Elute the permethylated sample with 1 mL of 80% acetonitrile.
-
Analysis: Dry the eluted sample and reconstitute it in a suitable solvent for LC-MS analysis.
Protocol 2: Reductive Amination of this compound
This protocol is based on reductive amination methods using aniline as the derivatizing agent.[6]
References
- 1. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nru.uncst.go.ug [nru.uncst.go.ug]
- 7. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ms-dango.org [ms-dango.org]
L-Idose-13C-3 Metabolic Flux Analysis Technical Support Center
Welcome to the technical support center for L-Idose-13C-3 metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why would I use it for metabolic flux analysis?
A1: L-Idose is a rare hexose sugar, an epimer of D-glucose at the C-5 position. This compound is a stable isotope-labeled version of L-Idose with a carbon-13 atom at the third carbon position. While not a conventional tracer, it can be used in specialized MFA studies to probe specific enzyme activities, such as that of aldose reductase, or to investigate alternative carbohydrate metabolism pathways.[1] Its unique stereochemistry may allow for the study of metabolic pathways that are less active with more common tracers like D-glucose.
Q2: My cells show low uptake of this compound. What could be the reason?
A2: Low uptake of L-Idose could be due to several factors. Unlike D-glucose, which has dedicated transporters, L-Idose may not be efficiently transported into the cell. The expression of appropriate transporters for L-Idose may be low or absent in your cell type. Consider performing uptake assays with varying concentrations of L-Idose and over different time courses to characterize its transport kinetics.
Q3: I am not seeing any enrichment of 13C in my downstream metabolites. What should I check?
A3: A lack of 13C enrichment can point to several issues. First, confirm the successful uptake of this compound into the cells. If uptake is confirmed, it's possible that L-Idose is not being metabolized or is metabolized very slowly. L-Idose may require specific enzymes for its entry into central carbon metabolism that are not sufficiently active in your experimental system. It is also crucial to ensure your analytical methods (e.g., GC-MS, LC-MS) are sensitive enough to detect low levels of enrichment.[2]
Q4: My mass spectrometry data is noisy and shows a high background. How can I improve the data quality?
A4: Noisy mass spectrometry data can obscure true labeling patterns. To improve data quality, ensure proper sample preparation to remove contaminants. Regularly tune and calibrate your mass spectrometer to maintain high accuracy and resolution.[2][3] Check for leaks in your GC-MS or LC-MS system, as this can introduce atmospheric noise.[4] Additionally, optimizing chromatographic separation can help to resolve metabolites from interfering compounds.[5]
Q5: The flux estimation from my 13C-MFA software does not converge or gives a poor fit. What are the common causes?
A5: A poor fit in flux estimation often indicates a discrepancy between your metabolic model and the experimental data.[6] Common reasons include:
-
Incomplete metabolic model: Your model may be missing key reactions or pathways relevant to L-Idose metabolism.[7]
-
Incorrect assumptions: Assumptions about reaction reversibility or cofactor balancing might be incorrect.
-
Measurement errors: Significant errors in your labeling data or extracellular rate measurements can lead to a poor fit.[7]
-
Isotopic non-stationarity: If your experiment has not reached an isotopic steady state, using a steady-state model will result in a poor fit.[8][9][10] Consider using an isotopically non-stationary MFA (INST-MFA) approach if labeling dynamics are slow.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Labeling Patterns in Glycolytic Intermediates
If you observe unexpected mass isotopomer distributions (MIDs) in glycolytic intermediates after administering this compound, consult the following table for potential causes and solutions.
| Observed Labeling Pattern | Potential Cause | Recommended Action |
| No M+1 enrichment in pyruvate | This compound is not entering glycolysis. | Investigate the initial steps of L-Idose metabolism. It may be converted to another sugar before entering glycolysis. Consider a potential block at an early enzymatic step. |
| Lower than expected M+1 enrichment in pyruvate | Slow flux through glycolysis or dilution from unlabeled endogenous sources. | Increase the concentration of this compound or the labeling duration. Ensure the cells are in a metabolic steady state. |
| Significant M+2 or M+3 enrichment in pyruvate | This suggests that the 13C from this compound is being scrambled, possibly through reversible reactions or entry into the pentose phosphate pathway (PPP). | Your metabolic model may need to be updated to include reversible reactions in upper glycolysis or the PPP. |
| High variance in labeling patterns across replicates | Inconsistent experimental conditions or sample handling. | Review your experimental protocol for consistency in cell culture conditions, quenching, and extraction procedures. |
Issue 2: High Sum of Squared Residuals (SSR) in Flux Map
A high SSR indicates a poor fit between the model-simulated and experimentally measured labeling patterns. Use this guide to troubleshoot the issue.
| Symptom | Potential Cause | Troubleshooting Step |
| High SSR across all metabolites | The metabolic network model is fundamentally incorrect for L-Idose metabolism. | Research potential L-Idose metabolic pathways. L-Idose may be converted to an intermediate that enters a non-canonical pathway.[13] |
| High SSR for specific metabolites (e.g., TCA cycle intermediates) | A specific pathway in the model is inaccurate, or there is compartmentalization of metabolism that is not accounted for. | Refine the model by adding or removing reactions related to the problematic metabolites. Consider a two-compartment model (cytosol and mitochondria). |
| SSR improves with INST-MFA model | The system did not reach an isotopic steady state during the labeling experiment. | Use an INST-MFA approach for flux estimation, which accounts for the time-dependent labeling of metabolites.[8][9] |
| SSR remains high after model refinement | There may be systematic errors in the mass spectrometry data. | Re-examine your raw MS data for issues like co-eluting peaks, incorrect peak integration, or the need for correction of natural isotope abundance.[14] |
Experimental Protocols
General Protocol for 13C Metabolic Flux Analysis
This protocol provides a general framework for conducting a 13C-MFA experiment.[15][16][17] It should be adapted for the specific requirements of using this compound with your biological system.
-
Experimental Design:
-
Define the metabolic scope of the study (e.g., central carbon metabolism).
-
Select the appropriate 13C tracer. For L-Idose studies, this compound is the tracer of choice.
-
Determine the optimal labeling duration to approach isotopic steady state. This may require a preliminary time-course experiment.
-
Plan for parallel labeling experiments with different tracers if necessary to resolve specific fluxes.[15]
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure known substrate concentrations.
-
Once cells reach the desired growth phase (typically mid-exponential), switch to a medium containing the 13C-labeled substrate (this compound).
-
Maintain a metabolic steady state during the labeling experiment. Monitor cell density and substrate/product concentrations in the medium.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often done using cold methanol or other solvent mixtures.
-
Extract metabolites from the cells using a suitable extraction protocol (e.g., a cold methanol-water-chloroform extraction).
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS/MS. For volatile compounds, derivatization may be necessary before GC-MS analysis.
-
Measure the mass isotopomer distributions for key metabolites.
-
-
Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.[14]
-
Use a computational flux analysis software package (e.g., INCA, OpenFLUX2) to estimate intracellular fluxes.[14][18]
-
Provide the software with the metabolic network model, the measured labeling data, and any measured extracellular fluxes (e.g., substrate uptake, product secretion rates).
-
Perform a goodness-of-fit analysis to assess the quality of the flux map.[19]
-
Visualizations
Experimental Workflow for this compound MFA
Caption: A generalized workflow for this compound metabolic flux analysis.
Troubleshooting Decision Tree for Poor Flux Map Fit
Caption: A decision tree for troubleshooting a poor fit in flux estimation.
Hypothetical Metabolic Pathway for L-Idose
Caption: A hypothetical pathway for L-Idose metabolism.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. alliancebioversityciat.org [alliancebioversityciat.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. agilent.com [agilent.com]
- 6. Q&A of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 8. osti.gov [osti.gov]
- 9. Isotopically non-stationary metabolic flux analysis: complex yet highly informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopically Nonstationary MFA (INST-MFA) of Autotrophic Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 13. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Idose-13C-3 Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Idose-13C-3 labeled metabolites. The following sections offer detailed protocols and solutions to common challenges encountered during cell lysis and metabolite extraction.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for extracting this compound labeled metabolites?
A1: The optimal cell lysis method depends on the cell type and the specific downstream analysis.[1] No single method is universally superior; however, a common and effective approach for metabolomics is rapid quenching to halt metabolic activity, followed by solvent-based extraction.[2][3] Mechanical methods like bead homogenization and freeze-thaw cycling are also used, though the choice of detachment method (e.g., scraping vs. trypsinization) can have a more significant impact on the metabolic profile than the lysis method itself.[1][3] For adherent cells, scraping into a cold solvent like methanol is often preferred to minimize enzymatic degradation.[2]
Q2: How can I prevent the degradation of this compound during cell lysis?
A2: Preventing metabolite degradation is critical for accurate quantification. Key strategies include:
-
Rapid Quenching: Immediately stop all enzymatic activity by snap-freezing cells in liquid nitrogen or by using an ice-cold quenching solution.[2] This is the most effective way to arrest metabolism.[2]
-
Cold Solvents: Perform all extraction steps on ice using ice-cold solvents (e.g., methanol, ethanol) to keep enzymes denatured.[2][4]
-
pH Control: Use buffers with a pH that maintains the stability of your target metabolites. For general protein and metabolite stability, a pH between 7.4 and 8.0 is common.[5]
-
Protease Inhibitors: While primarily for protein analysis, including protease inhibitors can prevent degradation from proteases released during lysis.[6][7]
Q3: What are the most common sources of variability in this compound quantification?
A3: Variability can be introduced at multiple stages of the experimental workflow. Common sources include:
-
Inconsistent Cell Culture Conditions: Variations in media, cell density, or incubation times can alter metabolic profiles.[8]
-
Inefficient Quenching: Slow or incomplete quenching can lead to continued metabolic activity and altered metabolite levels.
-
Sample Preparation: The choice of cell detachment and lysis method can significantly affect metabolite extraction efficiency.[1][3]
-
Instrumental Drift: In mass spectrometry-based analyses, instrument response can change over time, especially in large-scale studies, introducing batch effects.[9][10] Using isotopically labeled internal standards can help correct for this.[9]
Q4: How do I choose an appropriate solvent for extracting this compound?
A4: The choice of solvent is critical for efficient extraction. L-Idose is a polar sugar, so polar solvents are required.
-
Methanol: Ice-cold methanol is widely used for quenching and extracting polar metabolites from cultured cells.[2]
-
Ethanol: Ethanol has also been shown to be effective for broad metabolite coverage in cell lysates.[4]
-
Solvent Mixtures: A mixture of chloroform, methanol, and water is often used to separate polar metabolites (in the methanol/water phase) from lipids (in the chloroform phase).[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound labeled metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal / Poor Recovery | 1. Inefficient cell lysis.2. Metabolite degradation during sample preparation.3. Poor extraction efficiency due to incorrect solvent selection.4. Adsorption of the analyte to labware. | 1. Optimize the lysis method. Compare mechanical (e.g., bead beating, sonication) with solvent-based methods.[5] Ensure complete cell disruption by checking under a microscope.[2]2. Implement rapid quenching with liquid nitrogen and use ice-cold solvents throughout the procedure.[2]3. Use a polar solvent system such as 80% methanol or a methanol/water mixture.[2]4. Use low-adsorption microcentrifuge tubes and pipette tips. |
| High Signal Variability Between Replicates | 1. Inconsistent cell numbers per sample.2. Incomplete quenching, allowing metabolic activity to continue for varying times.3. Inconsistent extraction volumes or technique.4. Batch effects during mass spectrometry analysis.[9] | 1. Normalize metabolite levels to cell number, protein content, or DNA content.2. Standardize the quenching procedure to ensure it is rapid and consistent for all samples.3. Use a calibrated pipette and ensure thorough mixing during extraction.4. Run quality control (QC) samples throughout the analytical batch to monitor and correct for instrument drift.[9] |
| Poor Chromatographic Peak Shape | 1. Interaction of the sugar with metal components in the LC system.[10]2. Inappropriate column chemistry for polar analytes.3. Co-elution with interfering compounds. | 1. Use a bio-inert LC system with metal-free components to prevent adsorption of anionic compounds.[10]2. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for retaining and separating polar metabolites.[12]3. Optimize the chromatographic gradient to improve separation from isomers or other matrix components.[13] |
| Isotope Labeling Pattern is Incorrect or Inconsistent | 1. Incomplete labeling or failure to reach isotopic steady state.[14]2. Contribution from unlabeled endogenous pools.3. Isotopic exchange during sample preparation. | 1. Increase the labeling time to ensure the 13C label has fully incorporated into the metabolite pool.[8][14]2. Ensure the culture medium contains only the 13C-labeled precursor and that dialyzed serum is used to avoid unlabeled sources.[8]3. Minimize sample processing time and keep samples cold to prevent non-enzymatic isotope exchange. |
Experimental Protocols & Workflows
Protocol: Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard metabolomics procedures for cultured cells.[2]
-
Preparation: Prepare an ice-cold 80% methanol solution (HPLC-grade methanol in milli-Q water).
-
Cell Culture: Grow adherent cells in a petri dish or flask to the desired confluency. Introduce this compound tracer for the specified time.
-
Media Removal: Aspirate the culture medium from the dish.
-
Washing: Quickly wash the cells by adding 5 mL of 37°C PBS, swirling, and aspirating the PBS. Repeat this step once.
-
Quenching & Lysis: Place the dish on ice. Immediately add 1 mL of ice-cold 80% methanol to the dish to arrest metabolism and lyse the cells.
-
Scraping: Use a cell scraper to detach the cells into the methanol solution. Ensure thorough scraping to maximize cell recovery.[2]
-
Collection: Pipette the entire cell lysate (methanol and cell debris) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute and place it on ice for 15 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis (e.g., by LC-MS).
Visualizing the Workflow
A generalized workflow for a 13C labeling experiment, from cell culture to data analysis, is presented below.
Caption: Workflow for this compound metabolite analysis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low metabolite signals.
Caption: Troubleshooting guide for low metabolite signal.
References
- 1. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. Cell lysis techniques | Abcam [abcam.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - SK [thermofisher.com]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical Challenges in Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4. Cell Lysis for Metabolomics and Lipidomics [bio-protocol.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic scrambling in L-Idose-13C-3 experiments
Welcome to the technical support center for L-Idose-13C-3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in this compound experiments?
Q2: What is the primary known metabolic pathway for L-idose in mammalian systems?
A2: The primary metabolic route for L-idose is the polyol pathway. L-idose, the C-5 epimer of D-glucose, is an efficient substrate for the enzyme aldose reductase.[1] Aldose reductase reduces L-idose to L-sorbitol. Subsequently, L-sorbitol can be oxidized to L-fructose by sorbitol dehydrogenase.[1][2]
Q3: How can the polyol pathway contribute to isotopic scrambling of this compound?
A3: The conversion of this compound to L-fructose-13C-x via the polyol pathway can introduce scrambling. While the initial reduction to L-sorbitol does not directly cause scrambling of the carbon backbone, the subsequent oxidation to L-fructose and its entry into glycolysis can lead to the redistribution of the 13C label. Glycolytic enzymes such as aldolase and triose phosphate isomerase can cleave the fructose backbone and facilitate the exchange of carbon atoms, leading to a scrambling of the original 13C-3 label.
Q4: Can L-idose be utilized in other metabolic pathways?
A4: While the polyol pathway is the most prominently described metabolic route for L-idose, it is also a precursor for the synthesis of L-iduronic acid, a component of glycosaminoglycans like heparin and dermatan sulfate.[3][4] This synthesis involves oxidation at the C-6 position. Depending on the enzymatic mechanisms, this pathway could also potentially contribute to isotopic rearrangements, although this is less characterized than the scrambling that can occur via glycolysis.
Troubleshooting Guides
Issue 1: Unexpected Isotopologue Distribution in Mass Spectrometry Data
Symptom: Mass spectrometry (MS) analysis of this compound or its metabolites shows a distribution of 13C labels across multiple carbon positions, rather than a single enrichment at C-3.
Possible Cause: Isotopic scrambling has occurred, likely due to the metabolic activity of the polyol pathway and subsequent entry into glycolysis.
Troubleshooting Steps:
-
Inhibit Aldose Reductase: To confirm the involvement of the polyol pathway, consider treating your cells or tissues with a known aldose reductase inhibitor (e.g., sorbinil). A reduction in the formation of scrambled isotopologues of downstream metabolites would suggest that the polyol pathway is the primary route of scrambling.
-
Time-Course Experiment: Perform a time-course experiment to monitor the appearance of scrambled isotopologues over time. Scrambling via metabolic pathways is a time-dependent process. Shorter incubation times with this compound may minimize scrambling.
-
Use of Cell-Free Systems: If the goal is to study a specific enzymatic reaction without the interference of metabolic networks, consider using a cell-free system with purified enzymes. This will eliminate the possibility of scrambling through competing metabolic pathways.
-
Positional Isotopomer Analysis: Employ analytical techniques that can distinguish between positional isotopomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy or specific fragmentation methods in tandem mass spectrometry (MS/MS). This will allow you to quantify the extent and location of the scrambled 13C label.
Issue 2: Low Signal Intensity of this compound in Analytical Measurements
Symptom: Difficulty in detecting and quantifying this compound or its metabolites in your samples.
Possible Cause:
-
Inefficient extraction of sugars from the sample matrix.
-
Low ionization efficiency of L-idose in the mass spectrometer.
-
Degradation of the sample during preparation or analysis.
Troubleshooting Steps:
-
Optimize Extraction Protocol: Ensure your extraction protocol is suitable for polar metabolites like sugars. A common method involves a biphasic extraction with methanol, chloroform, and water.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization of sugars is often necessary to increase their volatility and improve chromatographic separation. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Optimize MS Ionization Source: Experiment with different ionization techniques (e.g., electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI)) and parameters (e.g., spray voltage, gas flow rates) to enhance the signal for L-idose and its derivatives.
-
Sample Stability: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly to minimize degradation.
Data Presentation
Table 1: Kinetic Parameters of Aldose Reductase with L-Idose and D-Glucose
| Substrate | Enzyme Source | KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) | Reference |
| L-Idose | Bovine Lens Aldose Reductase | 28.3 ± 2.1 | 108.4 ± 4.3 | 3.83 | [1] |
| D-Glucose | Bovine Lens Aldose Reductase | 114.9 ± 8.1 | 107.3 ± 5.4 | 0.93 | [1] |
| L-Idose | Human Recombinant Aldose Reductase | 35.7 ± 2.5 | 115.2 ± 5.8 | 3.23 | [1] |
| D-Glucose | Human Recombinant Aldose Reductase | 138.5 ± 10.2 | 112.1 ± 6.7 | 0.81 | [1] |
Experimental Protocols
Recommended General Protocol for Analysis of this compound Metabolism in Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells twice with a glucose-free medium.
-
Add the experimental medium containing this compound at the desired concentration.
-
Incubate for the desired time period (e.g., consider a time-course from 1 to 24 hours to monitor scrambling).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS: Derivatize the dried extract (e.g., with methoxyamine hydrochloride in pyridine followed by BSTFA).
-
For LC-MS: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to distinguish between isotopologues.
-
For targeted analysis, use the exact mass of L-idose and its expected metabolites to create an inclusion list.
-
For untargeted analysis, acquire data in full scan mode and use software to identify features corresponding to labeled compounds.
-
-
Data Analysis:
-
Correct for the natural abundance of 13C in your data.
-
Calculate the fractional enrichment of 13C in L-idose and its downstream metabolites.
-
Analyze the mass isotopomer distribution to assess the extent of isotopic scrambling.
-
Visualizations
Caption: Experimental workflow for this compound metabolic labeling studies.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: L-Idose-13C-3 Tracing Data Analysis
This guide provides troubleshooting information and frequently asked questions for researchers utilizing L-Idose-13C-3 in stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Section 1: Experimental Design and Sample Preparation
Q1: What is the primary application of L-Idose as a tracer compared to D-Glucose?
L-Idose, the C-5 epimer of D-glucose, is an effective substrate for aldose reductase (ALR2), an enzyme implicated in diabetic complications.[1][2] While glucose is a key physio-pathological substrate, its structure can make in vitro investigations challenging.[2] L-Idose serves as an attractive alternative for studying aldose reductase activity because it has a significantly higher concentration of the reactive free aldehyde form compared to D-glucose, leading to a lower Michaelis constant (Kм).[1][2]
Q2: How do I choose the optimal labeling duration for my this compound experiment?
The duration of labeling depends on the metabolic pathways of interest and whether you are aiming for dynamic or steady-state labeling.[3] In cultured cells using a glucose tracer, different pathways reach isotopic steady state at different rates. This information can be used as a general guideline for other hexose tracers like L-Idose.
| Pathway | Typical Time to Isotopic Steady State |
| Glycolysis | ~10 minutes[3] |
| TCA Cycle | ~2 hours[3] |
| Nucleotides | ~24 hours[3] |
For dynamic labeling, which captures the rate of isotope incorporation over time, a shorter time course with multiple collection points is necessary.[4]
Q3: What are the minimum sample requirements for a metabolomics experiment?
To ensure robust metabolite detection, a sufficient starting amount of biological material is crucial. If samples are too dilute, it may result in no detectable metabolites.[5] The following are general minimum requirements:
| Sample Type | Minimum Amount Required |
| Cell Culture | 1–2 million cells[5] |
| Microbial Pellet | 5–25 mg[5] |
| Tissue | 5–25 mg[5] |
| Biofluids (Plasma, Serum, Urine) | 50 µL[5] |
Q4: Can you provide a standard protocol for metabolite extraction from cultured cells?
Yes. An efficient and reproducible extraction method is critical for obtaining reliable metabolic data.[6] The following protocol is a widely used method for extracting polar and nonpolar metabolites from adherent cell cultures.
Experimental Protocol: Metabolite Extraction from Adherent Cells
Objective: To quench metabolism rapidly and extract a broad range of metabolites for LC-MS analysis.
Materials:
-
Adherent cells cultured in petri dishes (e.g., 6 cm dish).
-
Ice-cold 80% Methanol (MS-grade) / Water solution.
-
Cell scraper.
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge capable of >13,000 rpm (preferably refrigerated).
-
Dry ice or liquid nitrogen.
Methodology:
-
Preparation: Prepare the required volume of ice-cold 80% methanol/water solution and place it on ice.[7]
-
Quenching Metabolism: Remove the cell culture dish from the incubator. Quickly aspirate the culture medium.
-
Washing (Optional but Recommended): Gently wash the cells with ice-cold saline or PBS to remove residual medium. Aspirate the wash solution completely. This step must be done quickly to minimize metabolic changes.
-
Extraction: Immediately add 1 mL of the ice-cold 80% methanol solution to the dish.[7] Place the dish on a level bed of dry ice to ensure the cells remain frozen during extraction, which effectively quenches metabolism.
-
Cell Lysis and Collection: Using a cell scraper, scrape the frozen cells into the methanol solution.[7] Ensure thorough scraping to mechanically displace all adherent cells.[7]
-
Homogenization: Pipette the resulting cell lysate and methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.[7]
-
Protein Precipitation: Vortex the tube vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge the mixture at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. Avoid disturbing the pellet.
-
Storage: Store the metabolite extract at -80°C until analysis by LC-MS.[7]
Section 2: Data Acquisition and Processing
Q5: What is the general workflow for analyzing isotope tracing data from an LC-MS experiment?
The analysis of isotope tracing data is a multi-step process that converts raw mass spectrometry signals into meaningful biological insights.[3] The process begins with sample preparation and concludes with metabolic flux analysis.[3][8]
Caption: High-level workflow for a 13C tracing experiment.
Q6: How does mass spectrometry detect the 13C label in metabolites?
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[9] When a 13C atom from this compound is incorporated into a downstream metabolite, the mass of that metabolite increases. For each incorporated 13C atom, the mass increases by approximately 1.00335 Da. A high-resolution mass spectrometer can detect these small mass differences, allowing it to distinguish between the unlabeled metabolite (M+0) and its various labeled forms (M+1, M+2, etc.), which are known as isotopologues.[3][9]
Q7: Why is correction for natural 13C abundance necessary?
Naturally, about 1.1% of all carbon atoms in nature are the 13C isotope. This means that even in an unlabeled sample, every carbon-containing metabolite will have a small population of M+1, M+2, etc., isotopologues. To accurately determine the amount of label incorporation from the this compound tracer, it is essential to computationally subtract the contribution of this natural 13C abundance from the measured isotopologue distribution.
Section 3: Data Interpretation
Q8: What kind of information can I get from this compound tracing?
Stable isotope tracing provides dynamic information about cellular metabolism that cannot be obtained from traditional metabolomics alone.[10] By tracking the incorporation of the 13C label into downstream metabolites, you can:
-
Confirm Pathway Activity: Determine if a proposed metabolic pathway is active under your experimental conditions.[3]
-
Quantify Metabolic Flux: Measure the rate of reactions and the flow of metabolites through different pathways (e.g., how much L-Idose is being processed by aldose reductase).[11][12]
-
Identify Carbon Sources: Elucidate the origin of carbon atoms in a specific metabolite (e.g., determining if the carbon backbone of a detected amino acid is derived from L-Idose).[13]
-
Discover Novel Pathways: Uncover previously unknown metabolic routes.[14]
Q9: How might this compound be metabolized and traced?
L-Idose is known to be a substrate for aldose reductase, which reduces it to L-Iditol.[1][2] If this compound is used, the 13C label would be located on the third carbon of L-Iditol. Further metabolism of L-Iditol could potentially introduce the 13C label into other pathways. For instance, subsequent oxidation could lead to L-Sorbose, which could be phosphorylated and enter pathways connected to glycolysis or the pentose phosphate pathway. Tracing the 13C-3 label would allow researchers to follow this specific carbon atom through these downstream transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. Frequently asked questions – Metabolomics Core Facility [embl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in L-Idose-13C-3 LC-MS analysis
Welcome to the technical support center for L-Idose-13C-3 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape and Shifting Retention Times for this compound
Question: My this compound peak is showing significant tailing and the retention time is inconsistent between injections. What could be the cause and how can I fix it?
Answer:
Poor peak shape and retention time shifts are common issues in LC-MS analysis and can be indicative of several problems, including matrix effects.[1][2] Co-eluting matrix components can interact with the analyte and the column, leading to these chromatographic inconsistencies.[2]
Possible Causes and Solutions:
-
Column Overload or Contamination: The analytical column may be overloaded with sample or contaminated with matrix components from previous injections.[1]
-
Inadequate Chromatographic Separation: The current LC method may not be sufficient to separate this compound from interfering matrix components.
-
Solution: Optimize the chromatographic conditions. This can include adjusting the mobile phase composition, gradient profile, and flow rate to improve the separation of the analyte from the matrix.[4] For carbohydrate analysis, hydrophilic interaction liquid chromatography (HILIC) is often a good alternative to reversed-phase chromatography.
-
-
Matrix-Induced Analyte Interaction: Some matrix components can loosely bind to the analyte, altering its interaction with the stationary phase.[2]
Issue 2: Low Signal Intensity and Poor Reproducibility for this compound
Question: I am observing a significantly lower signal for this compound in my biological samples compared to the standard in a pure solvent, and the results are not reproducible. What is causing this and how can I improve it?
Answer:
Low signal intensity and poor reproducibility are classic signs of ion suppression, a major type of matrix effect.[4][6] This occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Confirm Matrix Effects:
-
Post-Column Infusion: This qualitative experiment helps identify at what retention times ion suppression or enhancement occurs.[3][8]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response in a pure solvent to calculate the matrix effect.[3]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing salts, phospholipids, and other interferences.[4]
-
Liquid-Liquid Extraction (LLE): LLE can separate this compound from many interfering matrix components based on its solubility.[5]
-
Protein Precipitation (PPT): While a simpler method, it may not be sufficient to remove all problematic matrix components.[9] Consider using specialized PPT plates that also remove phospholipids.[5]
-
-
Optimize LC Conditions:
-
Adjust the gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
-
Use of this compound as an Internal Standard:
-
This compound is a stable isotope-labeled internal standard (SIL-IS). When used correctly, it co-elutes with the unlabeled L-Idose and experiences the same degree of ion suppression or enhancement.[10][11] By calculating the ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[4] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[6][7] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[7][12]
Q2: Why is this compound used in my LC-MS analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the unlabeled analyte (L-Idose in this case).[10] This means they behave similarly during sample preparation and chromatographic separation.[10] Most importantly, they experience the same degree of matrix effects as the analyte.[10][11] By adding a known amount of this compound to all samples and standards, you can use the ratio of the analyte peak area to the SIL-IS peak area for quantification, which corrects for variability introduced by matrix effects.[4]
Q3: How can I quantitatively assess the matrix effect for my L-Idose analysis?
A3: The most common method is the post-extraction spike experiment.[3] This involves comparing the peak area of L-Idose in two different samples:
-
Set A: A blank matrix sample extract to which a known amount of L-Idose standard is added.
-
Set B: A pure solvent to which the same amount of L-Idose standard is added.
The matrix effect can then be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]
Quantitative Data Summary Example:
| Sample Lot | Peak Area (Set A: Spiked Matrix) | Peak Area (Set B: Solvent) | Matrix Effect (%) |
| 1 | 65,432 | 98,765 | 66.2 |
| 2 | 71,234 | 99,123 | 71.9 |
| 3 | 68,910 | 98,543 | 69.9 |
| Average | 68,525 | 98,810 | 69.3 |
This table shows an average ion suppression of approximately 30.7%.
Q4: What are the best sample preparation techniques to reduce matrix effects for a polar compound like L-Idose?
A4: For polar analytes like carbohydrates, effective sample preparation is crucial.
-
Solid-Phase Extraction (SPE): This is often the most effective technique. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent can be used to retain the polar L-Idose while allowing less polar matrix components (like phospholipids) to be washed away.
-
Liquid-Liquid Extraction (LLE): While L-Idose is highly polar and will likely remain in the aqueous phase, LLE can be used to remove non-polar interferences by extracting them into an immiscible organic solvent.[5]
-
Phospholipid Depletion Plates: If working with plasma or serum, specialized plates that specifically remove phospholipids can significantly reduce matrix effects.[5][9]
Sample Preparation Workflow:
Caption: General sample preparation workflow for LC-MS.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
Objective: To quantify the degree of ion suppression or enhancement for L-Idose.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
L-Idose stock solution.
-
LC-MS grade solvents (e.g., acetonitrile, water, methanol).
-
Sample preparation consumables (e.g., protein precipitation plates, SPE cartridges).
Methodology:
-
Prepare Blank Matrix Extracts: Process the blank matrix samples using your established sample preparation protocol (e.g., protein precipitation followed by SPE).
-
Prepare Two Sets of Samples:
-
Set A (Post-Spike Samples): Take the processed blank matrix extracts and spike them with the L-Idose stock solution to a known final concentration (e.g., mid-range of your calibration curve).
-
Set B (Solvent Standards): Prepare solutions of L-Idose in the final reconstitution solvent at the exact same concentration as Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for L-Idose in Set A and Set B.
-
Calculate the Matrix Effect (%) as: (Average Peak Area of Set A / Average Peak Area of Set B) * 100.
-
Protocol 2: Solid-Phase Extraction (SPE) for L-Idose
Objective: To clean up biological samples and reduce matrix interferences.
Materials:
-
Mixed-mode or HILIC SPE cartridges/plates.
-
SPE vacuum manifold or positive pressure processor.
-
LC-MS grade solvents for conditioning, washing, and elution.
-
Biological sample pre-treated with this compound internal standard.
Methodology:
-
Conditioning: Condition the SPE sorbent by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or mobile phase initial conditions) through the cartridge.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but weak enough to retain L-Idose. For a polar compound on a HILIC sorbent, this would typically be a high percentage organic solvent.
-
Elution: Elute L-Idose and this compound from the sorbent using an elution solvent. For a HILIC sorbent, this would be a solvent with a higher aqueous content.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. waters.com [waters.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Normalization strategies for L-Idose-13C-3 metabolomics data
Welcome to the technical support center for L-Idose-13C-3 metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound metabolomics experiments.
Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of L-Idose | Verify the expression of glucose transporters (GLUTs) in your cell model, as they are the likely entry point for L-Idose.[1][2][3] Consider optimizing incubation time and this compound concentration. |
| Low Aldose Reductase Activity | Confirm the expression and activity of aldose reductase in your experimental system.[4][5] L-Idose is a substrate for this enzyme, which is the first step in its metabolism.[4][5] |
| Suboptimal Quenching | Ensure rapid and effective quenching of metabolism to prevent metabolite leakage. Cold methanol solutions (e.g., 60-80%) are commonly used, but the optimal concentration and temperature should be empirically determined for your specific cell type to minimize leakage of polar metabolites like sugar alcohols.[6][7][8][9] |
| Incorrect Sampling Time | The kinetics of label incorporation can vary. Perform a time-course experiment to identify the optimal labeling period for detecting 13C enrichment in your metabolites of interest. |
| Metabolic Pathway Inactivity | The primary expected metabolic route for L-Idose is the polyol pathway. If this pathway is not active in your model system, label incorporation will be minimal.[4][5] |
Issue 2: Unexpected Labeled Metabolites or Atypical Labeling Patterns
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotope Scrambling | Isotope scrambling can occur through various metabolic reactions. Analyze the complete mass isotopologue distribution to understand the labeling pattern. |
| Alternative Metabolic Pathways | While the polyol pathway is the primary route, other minor pathways may be active. Consider the potential for L-Idose to be converted to other sugar isomers or enter alternative metabolic routes. |
| Contamination | Ensure that all reagents and labware are free from contaminants that could interfere with the mass spectrometry analysis. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell densities, passage numbers, and growth media across all replicates to minimize biological variability. |
| Variable Sample Handling | Standardize all sample preparation steps, including quenching, extraction, and storage, to reduce technical variability. |
| Inadequate Normalization | Employ appropriate normalization strategies to account for variations in sample amount and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for L-Idose in mammalian cells?
A1: L-Idose is primarily metabolized through the polyol pathway. The first step is the conversion of L-Idose to L-sorbitol, a reaction catalyzed by the enzyme aldose reductase.[4][5] Subsequently, L-sorbitol may be oxidized by sorbitol dehydrogenase.[10][11][12]
Q2: What are the expected 13C-labeled metabolites from this compound?
A2: Based on the known metabolic pathway, the primary expected labeled metabolites are:
-
L-Sorbitol-13C-3: The direct product of aldose reductase acting on this compound.
-
Downstream metabolites of the polyol pathway: Depending on the activity of sorbitol dehydrogenase on L-sorbitol, you might observe labeled forms of L-fructose or other related sugars. Further metabolism could lead to labeled intermediates of glycolysis if L-fructose is phosphorylated and enters the glycolytic pathway.
Q3: Which normalization strategies are recommended for this compound metabolomics data?
A3: Several normalization strategies can be employed, and the choice depends on the experimental design and the nature of the data.
| Normalization Strategy | Description | Considerations |
| Internal Standards | Spike in a known amount of a labeled internal standard that is structurally similar to L-Idose but not expected to be present in the sample. | Ideal for correcting for sample loss during preparation and variations in instrument response. |
| Total Ion Current (TIC) Normalization | Normalize the intensity of each metabolite to the total ion current of the sample. | Assumes that the total amount of metabolites is constant across samples, which may not always be true. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of the intensities of each metabolite in a sample to a reference spectrum. | Can be effective in correcting for dilution effects. |
| Normalization to Cell Number or Protein Content | Normalize metabolite intensities to the number of cells or the total protein concentration of the sample. | Accounts for variations in the initial amount of biological material. |
Q4: How should I prepare my samples for this compound metabolomics analysis?
A4: A general workflow for sample preparation is as follows:
-
Cell Culture and Labeling: Culture cells to the desired confluency and then incubate with media containing this compound for a predetermined time.
-
Quenching: Rapidly halt metabolic activity by adding a cold quenching solution, such as 60% methanol at -40°C.[6][7][8][9] The optimal quenching conditions should be validated for your specific cell type to prevent metabolite leakage.[6]
-
Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.
-
Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of sugar alcohols.
-
Analysis by Mass Spectrometry: Analyze the extracted metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
Experimental Protocols
Protocol: this compound Tracer Experiment in Cultured Mammalian Cells
-
Cell Seeding: Seed mammalian cells in appropriate culture plates and grow until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the cell culture medium containing this compound at the desired final concentration. The concentration may need to be optimized based on the cell line and experimental goals.
-
Labeling: Remove the standard culture medium and replace it with the this compound containing medium. Incubate the cells for the desired labeling period (e.g., determined from a time-course experiment).
-
Quenching:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension at a low speed to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol for LC-MS).
-
Mass Spectrometry Analysis:
-
Inject the reconstituted sample into the LC-MS or GC-MS system.
-
Acquire data in a full scan mode to detect all ions and in a targeted MS/MS mode for specific metabolites of interest to confirm their identity and quantify their labeling.
-
Visualizations
Caption: Proposed metabolic pathway of this compound in mammalian cells.
Caption: General workflow for an this compound metabolomics experiment.
References
- 1. Glucose uptake - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Glucose transporter - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sorbitol? [synapse.patsnap.com]
- 5. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. olink.com [olink.com]
- 11. Detection and Characterization of Sorbitol Dehydrogenase from Apple Callus Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Resolution of L-Idose-13C-3 Labeled Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Idose-13C-3 labeled isomers. Our goal is to help you overcome common challenges in enhancing the resolution and achieving accurate analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound labeled isomers?
The primary challenges stem from the high structural similarity of monosaccharide isomers. L-Idose and its isomers, such as glucose and galactose, often differ only by the stereochemistry at a single carbon center.[1] This makes their separation by conventional chromatographic techniques difficult. The introduction of a 13C label at the C-3 position does not significantly alter the physicochemical properties that drive chromatographic separation, meaning that methods developed for unlabeled idose isomers are generally applicable.
Q2: Which analytical techniques are most effective for resolving this compound isomers?
A multi-technique approach is often necessary for the successful resolution and identification of this compound isomers. The most effective techniques include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the separation of underivatized carbohydrates, including isomeric sugars.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can provide excellent resolution of sugar isomers.[4]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral stationary phases can differentiate between enantiomers and diastereomers based on their three-dimensional structure.[1][5]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size and shape, offering an additional dimension of separation that can resolve isomers that co-elute in liquid chromatography.[6][7]
Q3: Will the 13C label at the C-3 position interfere with my analysis?
For most chromatographic techniques, the mass difference due to the 13C label is negligible and will not significantly affect retention times. However, in mass spectrometry, the 13C label will result in a predictable mass shift of +1 Da for the molecular ion and any fragments containing the C-3 carbon. This is a key feature for confirming the identity of the labeled compound and for metabolic flux analysis.[8] In Nuclear Magnetic Resonance (NMR) spectroscopy, the 13C label will be directly observed in the 13C spectrum and will introduce 13C-1H and 13C-13C coupling that can be used for structural elucidation.
Troubleshooting Guides
Poor Chromatographic Resolution
Problem: My this compound isomers are co-eluting or showing poor peak separation in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For HPLC, consider a column with a different stationary phase. For sugar isomers, porous graphitized carbon (PGC) or amine-based columns can be effective. For chiral separations, screen a variety of chiral stationary phases.[1][9] |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the organic solvent concentration. For HPAEC, optimize the hydroxide concentration gradient.[2] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time.[10] |
| Temperature Fluctuations | Ensure the column oven temperature is stable and optimized for the separation. Temperature can affect selectivity.[10] |
| Sample Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor resolution.[11] |
Low Signal Intensity in Mass Spectrometry
Problem: I am not getting a strong signal for my this compound isomer in the mass spectrometer.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique (e.g., APCI instead of ESI). |
| Poor Derivatization (GC-MS) | Ensure the derivatization reaction has gone to completion. Optimize reaction time, temperature, and reagent concentration.[12] |
| Ion Suppression | Dilute the sample to minimize matrix effects. Improve sample cleanup procedures to remove interfering compounds. |
| Incorrect Mass Analyzer Settings | Verify that the mass spectrometer is set to detect the correct m/z range for your labeled compound. |
Ambiguous Isomer Identification
Problem: I have separated several peaks, but I am unsure of the identity of each this compound isomer.
| Potential Cause | Troubleshooting Step |
| Lack of Authentic Standards | If available, run authentic standards for each potential isomer to compare retention times and mass spectra. |
| Insufficient Fragmentation in MS/MS | Optimize the collision energy in your MS/MS experiment to generate informative fragment ions that can help distinguish between isomers. |
| Co-elution of Isomers | Employ a secondary separation technique, such as ion mobility spectrometry (IM-MS), to resolve co-eluting isomers.[13] |
| Complex NMR Spectra | For NMR, utilize 2D techniques such as HSQC and HMBC to correlate proton and carbon signals and aid in structural assignment. The 13C label at C-3 will provide a key starting point for tracing connectivities. |
Experimental Protocols
Protocol 1: HPAEC-PAD for this compound Isomer Separation
This protocol provides a general framework for the separation of this compound isomers using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
-
System Preparation:
-
Use an HPAEC-PAD system equipped with a gold working electrode and a suitable anion-exchange column (e.g., a Dionex CarboPac series column).
-
Ensure the eluent is freshly prepared and degassed. A typical eluent is a gradient of sodium hydroxide.
-
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water to a final concentration of 10-100 µM.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac PA10 or similar.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 200 mM Sodium Hydroxide.
-
Gradient: A shallow gradient of sodium hydroxide (e.g., 10-50 mM) is often effective for isomer separation. The exact gradient should be optimized empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-25 µL.
-
-
PAD Settings:
-
Use a standard carbohydrate waveform as recommended by the instrument manufacturer. This typically involves potentials for detection, oxidation, and reduction.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to standards (if available).
-
Quantify peaks based on their area.
-
Protocol 2: GC-MS Analysis of this compound Isomers after Derivatization
This protocol outlines the derivatization and subsequent GC-MS analysis of this compound isomers.
-
Derivatization (Silylation):
-
Dry the this compound sample completely under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 650.
-
-
Data Analysis:
-
Identify derivatized sugar isomers based on their retention times and mass spectra.
-
Look for the characteristic mass shift of +1 Da in fragments containing the 13C-3 label.
-
Quantitative Data Summary
The following tables provide representative data for the analysis of monosaccharide isomers. Note that specific values for this compound will depend on the exact experimental conditions and should be determined empirically.
Table 1: Representative Retention Times for Monosaccharide Isomers by HPAEC-PAD
| Monosaccharide | Typical Retention Time (min) |
| Fucose | 8.5 |
| Galactose | 12.2 |
| Glucose | 13.1 |
| Mannose | 14.5 |
| Fructose | 16.8 |
| L-Idose* | Expected to be in a similar range, requires empirical determination. |
Data is illustrative and based on typical separations of unlabeled monosaccharides.
Table 2: Common Mass Fragments for TMS-Derivatized Hexoses in GC-MS
| m/z | Fragment Identity |
| 73 | Trimethylsilyl (TMS) ion |
| 147 | [(CH3)3Si-O-Si(CH3)2]+ |
| 204 | Fragment from cleavage of the sugar ring |
| 217 | Fragment from cleavage of the sugar ring |
| 319 | M-90-CH2OTMS |
| 361 | M-15-90 |
For this compound, fragments containing the C-3 position will have a mass shift of +1 Da.
Visualizations
Caption: Experimental workflow for the resolution of this compound isomers.
Caption: Troubleshooting flowchart for poor chromatographic resolution.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Glycolysis Studies: L-Idose-13C-3 vs. D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the precise tracing of nutrient fate is paramount. Stable isotope-labeled compounds are indispensable tools for dissecting complex metabolic pathways like glycolysis. Among these, 13C-labeled glucose is the gold standard for tracking carbon flux. This guide provides an objective comparison between D-glucose-13C, the biologically active tracer, and L-Idose-13C-3, its non-metabolizable counterpart, highlighting their distinct and complementary roles in glycolysis studies.
D-glucose-13C: The Active Tracer for Glycolytic Flux
D-glucose, the primary carbohydrate fuel for most organisms, is readily taken up by cells and metabolized through glycolysis. When labeled with 13C at specific carbon positions, D-glucose becomes a powerful tool for metabolic flux analysis (MFA). By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the rate of glycolysis and the activity of related pathways, such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[1][2][3][4]
The choice of 13C labeling position on the glucose molecule can provide specific insights into different parts of central carbon metabolism. For instance, [1,2-13C2]glucose is particularly effective for estimating fluxes through glycolysis and the PPP.[1][4] Other commonly used tracers include [1-13C]glucose and uniformly labeled [U-13C6]glucose.[1]
This compound: The Non-Metabolizable Control
In contrast to D-glucose, L-Idose is the C-5 epimer of D-glucose and is not naturally abundant.[5] Crucially, L-isomers of sugars, like L-glucose, are generally not recognized by the enzymes of glycolysis, starting with hexokinase, which catalyzes the first committed step of the pathway.[6] Therefore, L-Idose is considered a non-metabolizable glucose analog in the context of glycolysis. While some bacteria can metabolize L-glucose, this is not a feature of mammalian cells.[2][6]
The primary role of this compound in glycolysis studies is to serve as a negative control. By using a labeled form of a non-metabolizable sugar, researchers can account for non-specific cellular uptake and binding that is not attributable to active metabolic processing. This is critical for ensuring that the signals detected from D-glucose-13C tracing are genuinely representative of metabolic flux.
Head-to-Head Comparison
| Feature | D-glucose-13C | This compound |
| Primary Role | Active metabolic tracer | Non-metabolizable control |
| Metabolic Fate | Enters and is processed by glycolysis and connected pathways.[1][2] | Not phosphorylated by hexokinase; does not enter glycolysis.[6] |
| Typical Use Case | Quantifying glycolytic flux, PPP activity, and TCA cycle entry.[1][4] | Measuring non-specific glucose uptake and background noise. |
| Data Interpretation | The pattern and extent of 13C incorporation into metabolites reveal pathway activity. | The absence of 13C in glycolytic intermediates confirms its non-metabolizable nature. Any detected signal can be considered background. |
Experimental Protocols
General Protocol for 13C Tracer Analysis in Cultured Cells
This protocol outlines the general steps for conducting a stable isotope tracing experiment with either D-glucose-13C or this compound.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Isotope Labeling:
-
Prepare culture medium containing the 13C-labeled sugar (e.g., D-glucose-13C or this compound) at a known concentration. The unlabeled counterpart should be absent or at a minimal concentration.
-
Remove the standard culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the isotope-containing medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The timing is crucial and should be optimized to achieve a metabolic and isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent, typically a methanol/water or methanol/acetonitrile/water mixture.
-
-
Sample Preparation and Analysis:
-
Centrifuge the cell extracts to pellet debris.
-
Dry the supernatant containing the metabolites.
-
Derivatize the metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distribution (MID) of key metabolites.
-
-
Data Analysis: Use the MIDs to calculate metabolic fluxes using specialized software. For this compound, the expectation is to see no significant labeling of glycolytic intermediates.
Visualizing the Concepts
To better understand the roles of these two tracers, the following diagrams illustrate the key pathways and experimental logic.
Caption: Metabolic fate of D-glucose-13C vs. This compound.
Caption: Experimental workflow for 13C tracer studies.
Caption: Rationale for using both tracers in glycolysis studies.
Conclusion
References
- 1. nonmetabolizable glucose analog: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 5. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Glucose - Wikipedia [en.wikipedia.org]
Comparing L-Idose-13C-3 and other hexose tracers
An Objective Guide to Hexose Tracers for Metabolic Research: Comparing L-Idose-13C-3 and Established Isotopomers
In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical reactions that sustain life. The choice of tracer is paramount, as it dictates the ability to accurately measure flux through specific metabolic pathways. This guide provides a comparative overview of this compound and other commonly used hexose tracers, with a focus on 13C-labeled D-glucose isotopomers, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their experimental needs.
While various isotopomers of D-glucose are the gold standard for metabolic flux analysis, the rare sugar L-Idose, a C-5 epimer of D-glucose, presents potential as a specialized tracer.[1][2] Its unique biological properties, including its role as a substrate for aldose reductase and its observed effects on carbohydrate metabolism, suggest that isotopically labeled L-Idose could offer novel insights into specific enzymatic activities and metabolic perturbations.[1][3][4]
Comparative Analysis of Hexose Tracers
The selection of a hexose tracer is fundamentally linked to the metabolic pathway under investigation. Different isotopomers of D-glucose provide distinct advantages for probing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The following table summarizes the applications and characteristics of key hexose tracers, including a prospective analysis of this compound based on its known biochemical properties.
| Tracer | Primary Metabolic Pathways Analyzed | Key Advantages | Limitations & Considerations |
| [1,2-¹³C₂]D-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered the optimal tracer for obtaining precise flux estimates for glycolysis and the PPP.[5][6][7] | Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine tracers.[8] |
| [U-¹³C₆]D-Glucose | Glycolysis, TCA Cycle, Biosynthetic Pathways | Provides comprehensive labeling of central carbon metabolism, making it suitable for tracking carbon fate into various biosynthetic pathways.[5] | Can be less precise for resolving specific fluxes within the PPP compared to positionally labeled tracers. |
| [1-¹³C]D-Glucose & [2-¹³C]D-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically used for PPP analysis; the position of the label helps to distinguish between glycolytic and PPP flux. | Generally outperformed by [1,2-¹³C₂]D-glucose in terms of the precision of flux estimates.[5][6] |
| L-Idose-¹³C-3 (Hypothetical) | Aldose Reductase Activity, Antimetabolite Effects | Potential to directly measure the activity of aldose reductase in cellular models. May serve as a tool to study metabolic disruption due to its antimetabolite properties.[1][3] | Not a conventional substrate for mainstream glycolysis. Its metabolism and pathway entry points are not well-characterized. Not widely available. |
Key Metabolic Pathways and Tracer Fate
To visualize how these tracers navigate central carbon metabolism, the following diagram illustrates the flow of carbons from glucose through glycolysis and the pentose phosphate pathway. The choice of a specific ¹³C-glucose isotopomer allows researchers to track the fate of labeled carbons through these interconnected routes.
Experimental Protocols for Stable Isotope Tracing
A typical stable isotope tracing experiment involves cell culture, labeling with an isotopic tracer, and subsequent analysis by mass spectrometry.[9][10] The following protocol provides a generalized workflow for researchers.
Cell Culture and Media Preparation
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the labeling medium by replacing the standard glucose with the desired concentration of the ¹³C-labeled hexose tracer. It is crucial to use glucose-free medium as the base and to supplement with dialyzed fetal bovine serum to avoid interference from unlabeled glucose.[11]
Isotope Labeling
-
Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolysis to several hours or days for pathways like lipid biosynthesis.[11]
Metabolite Extraction
-
After the labeling period, rapidly quench metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with cold saline, and then adding a cold extraction solvent (e.g., 80% methanol).[12]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites and dry it using a vacuum evaporator.[11]
LC-MS Analysis
-
Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using an LC-MS system to separate and detect the labeled metabolites. The mass spectrometer will measure the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of the ¹³C label.
The following diagram outlines the general workflow of a stable isotope tracing experiment.
Conclusion
The robust and well-characterized nature of ¹³C-labeled D-glucose isotopomers, particularly [1,2-¹³C₂]D-glucose, solidifies their role as the primary tools for quantitative analysis of central carbon metabolism.[5][6] They provide unparalleled precision for dissecting fluxes through glycolysis and the pentose phosphate pathway.
The potential utility of a tracer like L-Idose-¹³C-3 lies in more specialized applications. Its unique interaction with aldose reductase could enable novel investigations into the polyol pathway, which is implicated in diabetic complications.[1][2] Furthermore, as a known antimetabolite, labeled L-Idose could be a powerful tool for studying the mechanisms of metabolic disruption and for screening drugs that target carbohydrate metabolism.[3][4]
Ultimately, the selection of a hexose tracer should be a deliberate choice driven by the specific biological question at hand. While D-glucose tracers are the workhorses for mapping overall metabolic architecture, the exploration of alternative tracers like L-Idose may illuminate specific enzymatic pathways and pathological states that are otherwise difficult to probe.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. m.youtube.com [m.youtube.com]
L-Idose-13C-3: An Unconventional Tracer for the Pentose Phosphate Pathway
A detailed comparison of validated isotopic tracers for quantifying flux through the pentose phosphate pathway (PPP), and an analysis of the suitability of L-Idose-13C-3 for this application.
For researchers in metabolic studies, drug development, and related scientific fields, accurately tracing and quantifying the flux through metabolic pathways is paramount. The pentose phosphate pathway (PPP) is a critical component of cellular metabolism, responsible for producing NADPH and the precursors for nucleotide biosynthesis. The use of stable isotope-labeled tracers, particularly those incorporating Carbon-13 (¹³C), has become a cornerstone of metabolic flux analysis (MFA). This guide provides a comparative overview of established ¹³C-labeled tracers for the PPP and evaluates the potential of a novel tracer, this compound.
In Brief: The Unsuitability of L-Idose as a PPP Tracer
Our comprehensive review of the current scientific literature and metabolic databases reveals no evidence to support the use of L-Idose or its isotopologues as a tracer for the pentose phosphate pathway. L-Idose, a C-5 epimer of D-glucose, is not a known substrate for the initial enzymes of the PPP, such as hexokinase and glucose-6-phosphate dehydrogenase, which are specific for D-glucose. While L-Idose has been identified as a substrate for aldose reductase, this pathway is not linked to the PPP. Therefore, this compound is not a valid tracer for quantifying flux through the pentose phosphate pathway.
This guide will now focus on the established and validated tracers for PPP analysis, providing a detailed comparison of their performance and the experimental protocols for their use.
Comparison of Validated ¹³C-Labeled Tracers for the Pentose Phosphate Pathway
The choice of a ¹³C-labeled tracer is critical for the accurate and precise determination of metabolic fluxes. The most commonly used and validated tracers for the PPP are various isotopologues of D-glucose. The following table summarizes the key characteristics and performance of these tracers.
| Tracer | Principle of Detection | Advantages | Disadvantages | Primary Analytical Method(s) |
| [1,2-¹³C₂]D-glucose | The ¹³C label at the C1 position is lost as CO₂ in the oxidative PPP, while the C2 label is retained. This differential labeling allows for the distinction between glycolysis and the PPP. | Provides highly precise estimates of flux through both glycolysis and the PPP.[1] Well-established and widely used. | Analysis can be complex, requiring correction for the natural abundance of ¹³C. | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| [U-¹³C]D-glucose | All six carbons are labeled, leading to a significant mass shift in all downstream metabolites. | Useful for determining the overall contribution of glucose to various pathways and for identifying all metabolic intermediates. Often used in combination with other tracers for optimal resolution. | Does not, on its own, provide the same level of precision for distinguishing between glycolysis and the PPP as specifically labeled glucose. | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) |
| [2,3-¹³C₂]D-glucose | A novel tracer where glycolysis produces [1,2-¹³C₂]lactate and the PPP exclusively produces [2,3-¹³C₂]lactate. | Simplifies the assessment of PPP activity as it does not require correction for natural ¹³C abundance. Provides a direct and unambiguous measure of PPP flux. | Less commonly used than [1,2-¹³C₂]glucose, and may be more expensive. | NMR Spectroscopy |
Experimental Protocols
Accurate and reproducible results in metabolic flux analysis depend on meticulous experimental execution. The following are detailed protocols for key stages of a typical ¹³C tracer experiment for PPP analysis in mammalian cell culture.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling (e.g., 200,000 cells per well). Culture overnight in standard growth medium.
-
Media Preparation: Prepare labeling medium using glucose-free DMEM supplemented with dialyzed fetal bovine serum (to minimize unlabeled glucose) and the desired concentration of the ¹³C-labeled glucose tracer (e.g., 25 mM).
-
Labeling: The following day, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace with the prepared labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. For the PPP and glycolysis, this is typically between 1.5 to 6 hours.[2]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction Solution: Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Precipitation: Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
GC-MS Analysis of Labeled Metabolites
-
Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) to make the metabolites volatile for GC analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized metabolites on a suitable capillary column (e.g., DB-35MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute all compounds of interest.
-
Mass Spectrometry: As metabolites elute from the GC column, they are ionized (e.g., by electron impact ionization) and their mass-to-charge ratio (m/z) is analyzed. The mass isotopomer distributions of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites (e.g., lactate, pyruvate) are determined by measuring the relative abundance of ions with different numbers of ¹³C atoms.
NMR Spectroscopy Analysis of Labeled Lactate
-
Sample Preparation: Re-suspend the dried metabolite extracts in a suitable NMR buffer (e.g., D₂O with a known concentration of an internal standard).
-
NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. For lactate analysis, focus on the spectral region corresponding to the lactate carbons.
-
Spectral Analysis: Analyze the resulting spectra to identify and quantify the different lactate isotopomers. For example, when using [2,3-¹³C₂]glucose, the presence and relative abundance of [1,2-¹³C₂]lactate and [2,3-¹³C₂]lactate are determined based on their distinct chemical shifts and J-coupling patterns.
Visualizing the Pentose Phosphate Pathway and Experimental Workflow
To aid in the understanding of the PPP and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The Pentose Phosphate Pathway.
Caption: Experimental Workflow for PPP Flux Analysis.
References
Cross-validation of L-Idose-¹³C-3 MFA Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of metabolic flux analysis (MFA) data obtained using L-Idose-¹³C-3, a novel isotopic tracer. While specific experimental data for L-Idose-¹³C-3 MFA is not yet widely available in published literature, this document outlines the established methodologies for validating ¹³C-MFA data in general. The principles and protocols described herein are directly applicable to MFA studies employing L-Idose-¹³C-3 and offer a roadmap for robust experimental design and data interpretation.
Data Presentation: A Comparative Overview
Metabolic fluxes determined through ¹³C-MFA can be cross-validated by comparing them with predictions from other computational methods, such as Flux Balance Analysis (FBA), and with direct experimental measurements of biochemical rates. The following table presents a hypothetical comparison of flux data for key reactions in central carbon metabolism, illustrating how results from these different methods can be juxtaposed.
| Reaction | ¹³C-MFA with L-Idose-¹³C-3 (mmol/gDW/h) | FBA Prediction (mmol/gDW/h) | Direct Measurement (mmol/gDW/h) |
| Glucose Uptake | 10.0 ± 0.5 | 10.0 (Constraint) | 10.2 ± 0.8 |
| Glycolysis (Phosphofructokinase) | 8.5 ± 0.4 | 8.2 | Not Directly Measurable |
| Pentose Phosphate Pathway (G6PDH) | 1.5 ± 0.2 | 1.8 | Not Directly Measurable |
| TCA Cycle (Citrate Synthase) | 6.2 ± 0.6 | 5.9 | Not Directly Measurable |
| Lactate Secretion | 2.1 ± 0.3 | 2.5 | 2.3 ± 0.4 |
| Biomass Production | 0.9 ± 0.1 | 1.0 (Objective) | 0.95 ± 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Robust cross-validation requires rigorous and well-documented experimental protocols for each method.
¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-Idose-¹³C-3
This protocol outlines the key steps for conducting a ¹³C-MFA experiment using a labeled substrate like L-Idose-¹³C-3.
-
Experimental Design : The initial and crucial step involves the selection of the optimal ¹³C tracer.[1] In this case, L-Idose-¹³C-3 is chosen to probe specific pathways. The experimental design also includes determining the duration of labeling to achieve isotopic steady state and planning for parallel labeling experiments to enhance flux resolution.[1][2]
-
Cell Culture and Labeling : Cells are cultured under defined and controlled conditions. The standard growth medium is replaced with a medium containing L-Idose-¹³C-3 as the labeled carbon source. The system is allowed to reach a metabolic and isotopic steady state.[3]
-
Metabolite Extraction : After the labeling period, metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
Isotopomer Analysis : The isotopic labeling patterns of key metabolites, particularly protein-bound amino acids and intracellular intermediates, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Flux Estimation : The measured isotopomer distributions, along with measured extracellular rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model. This model simulates the flow of the ¹³C label through the metabolic network and estimates the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.[4][5]
-
Statistical Analysis : A goodness-of-fit test, such as the chi-squared (χ²) test, is performed to assess how well the model reproduces the experimental data.[6] Confidence intervals for the estimated fluxes are also calculated.[2]
Flux Balance Analysis (FBA)
FBA is a computational method that predicts metabolic flux distributions based on the stoichiometry of the metabolic network and a defined cellular objective.[4]
-
Metabolic Model Reconstruction : A genome-scale metabolic model of the organism of interest is constructed. This model contains all known metabolic reactions and their stoichiometry.
-
Definition of Constraints : Experimentally measured uptake and secretion rates (e.g., glucose uptake, lactate secretion) are applied as constraints to the model.
-
Objective Function : A cellular objective is defined, which is typically the maximization of biomass production for proliferating cells.
-
Linear Programming : The flux distribution that maximizes the objective function while satisfying the stoichiometric and experimental constraints is calculated using linear programming.
Measurement of Biochemical Rates
Direct measurement of extracellular fluxes provides crucial validation points for both ¹³C-MFA and FBA.
-
Cell Culture : Cells are cultured under the same conditions as the ¹³C-MFA experiment.
-
Sample Collection : Aliquots of the culture medium are collected at different time points.
-
Quantification of Substrates and Products : The concentrations of key substrates (e.g., glucose) and secreted products (e.g., lactate, amino acids) in the medium are quantified using methods like high-performance liquid chromatography (HPLC) or enzymatic assays.
-
Calculation of Rates : The rates of substrate uptake and product secretion are calculated from the change in concentration over time and normalized to the cell density.
-
Biomass Production Rate : The cell growth rate is determined by measuring the increase in cell density or biomass over time.
Mandatory Visualizations
Visualizing the experimental workflow and the metabolic pathways under investigation is essential for clarity and understanding.
Figure 1. Workflow for ¹³C-MFA and Cross-validation.
Figure 2. Central Carbon Metabolism Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Impact of L-Idose-13C-3 Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of L-Idose-13C-3 as a potential metabolic tracer. Due to the limited availability of direct experimental data on the metabolic impact of this compound, this document offers a scientifically informed, hypothetical comparison with established metabolic tracers, namely [U-¹³C₆]glucose and [U-¹³C₆]fructose. The information presented is intended to guide researchers in designing and interpreting experiments involving stable isotope tracers in metabolic research.
Introduction to L-Idose and Stable Isotope Tracing
L-Idose is a rare hexose sugar, an epimer of the ubiquitous D-glucose at the C-5 position. While not abundant in nature, its unique stereochemistry makes it a molecule of interest for studying specific enzymatic pathways. The use of stable isotope-labeled compounds, such as those incorporating carbon-13 (¹³C), is a powerful technique in metabolic research. By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon atoms, providing insights into pathway activity, flux rates, and metabolic reprogramming in various physiological and pathological states. The specific labeling of L-Idose at the C-3 position (this compound) allows for the tracking of this particular carbon atom through metabolic transformations.
Comparative Metabolic Fates: A Hypothetical Overview
While direct experimental data for this compound is scarce, we can infer its potential metabolic pathways based on existing knowledge of L-Idose and L-glucose metabolism and compare it to the well-documented fates of ¹³C-glucose and ¹³C-fructose.
| Feature | This compound (Hypothetical) | [U-¹³C₆]Glucose | [U-¹³C₆]Fructose |
| Primary Uptake | Likely via glucose transporters (GLUTs), but with potentially lower affinity. | Primarily via GLUT transporters. | Primarily via GLUT5 and GLUT2 transporters. |
| Initial Metabolism | Potentially phosphorylated by a kinase to L-Idose-phosphate. May also be a substrate for aldose reductase, converting it to L-sorbitol.[1] | Phosphorylated by hexokinase to Glucose-6-phosphate. | In the liver, rapidly phosphorylated by fructokinase to Fructose-1-phosphate. |
| Entry into Glycolysis | The pathway for L-Idose to enter glycolysis is not well-defined in mammalian cells. A bacterial pathway for L-glucose (an enantiomer) involves conversion to pyruvate and glyceraldehyde-3-phosphate.[2] | Enters glycolysis as Glucose-6-phosphate, proceeding through the canonical glycolytic pathway. | Fructose-1-phosphate is cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde, which then enter glycolysis. |
| Tricarboxylic Acid (TCA) Cycle Entry | If converted to glycolytic intermediates, the ¹³C label from the C-3 position would be expected to appear in pyruvate and subsequently in TCA cycle intermediates like citrate and malate. | The ¹³C labels are incorporated into pyruvate, which then enters the TCA cycle as acetyl-CoA or oxaloacetate, leading to labeling of all TCA cycle intermediates. | The ¹³C labels are rapidly incorporated into glycolytic intermediates and subsequently the TCA cycle. |
| Pentose Phosphate Pathway (PPP) | The potential for L-Idose to enter the PPP is currently unknown. | Glucose-6-phosphate is a direct substrate for the PPP, a key pathway for nucleotide synthesis and redox balance. | Fructose-6-phosphate, a downstream metabolite of fructose, can enter the PPP. |
| Glycogen Synthesis | Unlikely to be a significant substrate for glycogen synthesis in mammals. | A primary substrate for glycogen synthesis, storing glucose for future energy needs. | Can be converted to glucose and then stored as glycogen. |
| Lipogenesis | The contribution to de novo lipogenesis would depend on its conversion to acetyl-CoA. | A major source of carbon for fatty acid synthesis through the production of acetyl-CoA. | Known to be a potent substrate for de novo lipogenesis, particularly in the liver.[3] |
Experimental Protocols
The following are established protocols for metabolic tracing experiments using stable isotopes. These can be adapted for the study of this compound.
Protocol 1: In Vitro Cell Culture Stable Isotope Tracing
This protocol is designed for adherent cell cultures to assess the metabolic fate of a ¹³C-labeled substrate.
Materials:
-
Cell culture medium deficient in the unlabeled form of the tracer (e.g., glucose-free DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
This compound, [U-¹³C₆]glucose, or [U-¹³C₆]fructose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing the deficient medium with the desired concentration of the ¹³C-labeled tracer and dialyzed FBS.
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal time will depend on the metabolic pathway of interest.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 15 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
The dried pellet can be stored at -80°C until analysis by mass spectrometry.
-
Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model
This protocol describes the administration of a ¹³C-labeled tracer to a mouse model to study in vivo metabolism.
Materials:
-
Sterile saline solution
-
This compound, [U-¹³C₆]glucose, or [U-¹³C₆]fructose dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for a defined period (e.g., 6 hours) to achieve a metabolic baseline.
-
Tracer Administration:
-
Anesthetize the mouse.
-
Administer the ¹³C-labeled tracer via intravenous (tail vein) or intraperitoneal injection. The dose and route will depend on the experimental question.
-
-
Tracer Circulation: Allow the tracer to circulate for a specific duration (e.g., 30, 60, 120 minutes).
-
Tissue Collection:
-
At the designated time point, euthanize the mouse via an approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, tumor).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in a pre-chilled solvent mixture (e.g., methanol:water:chloroform).
-
Follow a standard polar metabolite extraction protocol.
-
-
Sample Preparation for Analysis:
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the polar phase (containing central carbon metabolites).
-
Dry the extract and store at -80°C until analysis.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique to analyze the ¹³C enrichment in central carbon metabolites.
-
Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC analysis. A common method is methoximation followed by silylation.
-
GC Separation: The derivatized sample is injected into the GC, where individual metabolites are separated based on their boiling points and interaction with the column stationary phase.
-
MS Detection: As metabolites elute from the GC column, they are ionized and their mass-to-charge ratio (m/z) is detected by the mass spectrometer.
-
Data Analysis: The mass spectra will show a distribution of isotopologues for each metabolite. The relative abundance of the ¹³C-labeled isotopologues is used to determine the fractional enrichment and trace the metabolic pathways.
Visualizing Metabolic Pathways and Workflows
Hypothetical Metabolic Pathway of L-Idose
Caption: Hypothetical metabolic fate of this compound.
Experimental Workflow for Stable Isotope Tracing
Caption: General workflow for stable isotope tracing experiments.
Conclusion
The study of this compound as a metabolic tracer is a novel area with the potential to uncover unique aspects of carbohydrate metabolism, particularly in relation to enzymes like aldose reductase. However, a comprehensive understanding of its metabolic impact requires direct experimental evidence. This guide provides a framework for researchers to begin exploring the utility of this compound by comparing its hypothetical metabolic fate to that of well-established tracers like ¹³C-glucose and ¹³C-fructose. The provided experimental protocols offer a starting point for conducting the necessary in vitro and in vivo studies to validate and characterize the metabolic pathways of this intriguing molecule. As with any new tracer, careful validation and comparison to known standards will be crucial for accurate data interpretation.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification | PLOS One [journals.plos.org]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-Idose-13C-3: A Comparative Guide for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of isotopic tracer is paramount to unraveling complex cellular pathways. While uniformly labeled tracers have long been the standard, site-specific labeled compounds, such as L-Idose-13C-3, offer a more nuanced approach to dissecting specific enzymatic reactions and metabolic fluxes. This guide provides a comprehensive comparison of this compound against uniformly labeled tracers, supported by theoretical frameworks and the available, albeit limited, experimental context for the rare sugar L-Idose.
Understanding the Tracers: A Head-to-Head Comparison
The primary distinction between this compound and a uniformly labeled tracer, such as [U-13C6]D-glucose, lies in the strategic placement of the heavy isotope. This fundamental difference dictates the type of information that can be gleaned from a tracer experiment.
| Feature | This compound (Site-Specific) | Uniformly Labeled Tracers (e.g., [U-13C6]D-Glucose) |
| Labeling Pattern | A single carbon atom (at position 3) is labeled with 13C. | All carbon atoms in the molecule are labeled with 13C. |
| Primary Application | Probing specific enzymatic reactions and pathways involving the C-3 position of L-Idose. | Tracking the overall fate of the carbon backbone through various metabolic pathways. |
| Information Yield | Provides detailed information about the flux through specific reactions, rearrangements of the carbon skeleton, and the activity of particular enzymes. | Gives a broad overview of carbon flow into different metabolic pools (e.g., glycolysis, TCA cycle, pentose phosphate pathway). |
| Ideal Research Questions | - What is the activity of aldose reductase on L-Idose? - Is the carbon at position 3 of L-Idose incorporated into specific downstream metabolites? - Can we quantify the flux through a specific branch point in a pathway? | - What is the overall rate of glucose consumption? - How much of the glucose carbon enters the TCA cycle versus being converted to lactate? - What is the contribution of glucose to biomass synthesis? |
| Complexity of Analysis | Data analysis can be more complex, requiring a detailed understanding of the specific metabolic pathway being investigated. | Data analysis is generally more straightforward for determining bulk carbon incorporation. |
The Metabolic Fate of L-Idose: A Key Consideration
L-Idose is a rare aldohexose and an epimer of D-glucose. It is not naturally abundant, but its metabolism is of interest, particularly in the context of the polyol (aldose reductase) pathway, which is implicated in diabetic complications.[1][2][3]
One of the primary known metabolic routes for aldoses like L-Idose in mammalian systems is reduction by aldose reductase to the corresponding sugar alcohol.[1][2][3] L-Idose has been identified as an efficient substrate for aldose reductase, with a lower Michaelis constant (KM) than D-glucose, suggesting it may be a better substrate for studying this enzyme's activity.[1][3]
A hypothetical metabolic pathway for L-Idose is illustrated below:
The use of this compound would allow researchers to precisely track the carbon at the C-3 position as it is converted to L-Sorbitol. This provides a direct measure of the flux through the aldose reductase pathway. In contrast, a uniformly labeled L-Idose would indicate that the entire carbon backbone has been converted, but would not provide specific information about any rearrangements or reactions at a particular carbon position.
Experimental Protocol: A Tracer Study with this compound
The following is a generalized protocol for a cell-based metabolic flux analysis experiment using this compound.
Objective: To quantify the flux of L-Idose through the aldose reductase pathway in a cell line of interest.
Materials:
-
Cell line of interest (e.g., a human cell line known to express aldose reductase)
-
Cell culture medium and supplements
-
This compound
-
Unlabeled L-Idose (for control experiments)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. A parallel set of cultures with unlabeled L-Idose should be run as a control.
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
-
Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolic activity by adding ice-cold quenching solution.
-
Extract metabolites by adding the extraction solvent and incubating at -20°C.
-
Collect the cell extracts.
-
-
Sample Analysis: Analyze the extracts using LC-MS to identify and quantify the isotopologues of L-Idose and its downstream metabolites (e.g., L-Sorbitol).
-
Data Analysis: Calculate the fractional labeling of the metabolites to determine the flux through the aldose reductase pathway.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment is depicted below.
Conclusion: Choosing the Right Tool for the Job
The choice between a site-specifically labeled tracer like this compound and a uniformly labeled tracer depends entirely on the research question at hand.
-
For a broad overview of carbon metabolism and the general fate of a sugar , a uniformly labeled tracer is the appropriate choice. It provides a comprehensive picture of how the carbon backbone is distributed throughout the metabolic network.
-
For dissecting a specific enzymatic step or a particular metabolic pathway , a site-specifically labeled tracer is indispensable. This compound, in this context, presents a unique tool for researchers studying the aldose reductase pathway and its role in physiology and disease.
While the body of research utilizing labeled L-Idose is still in its infancy, the theoretical advantages of a site-specific tracer like this compound are clear. For scientists and drug development professionals seeking to gain a deeper, more mechanistic understanding of specific metabolic transformations, the strategic use of such tracers will undoubtedly pave the way for new discoveries. Further experimental validation is needed to fully realize the potential of this compound as a benchmark tracer in metabolic research.
References
L-Idose-13C-3 as a Metabolic Tracer in Oncology: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel metabolic tracers is paramount to unraveling the complexities of cancer metabolism and developing targeted therapies. While 13C-labeled D-glucose and other molecules have been the workhorses of metabolic flux analysis, the potential of alternative tracers like L-Idose-13C-3 remains largely unexplored. This guide provides a comprehensive comparison of this compound with established tracers, supported by available data and detailed experimental protocols to evaluate its suitability for cancer metabolism studies.
Executive Summary
This compound is a commercially available stable isotope-labeled version of the rare sugar L-idose. Unlike its well-studied epimer, D-glucose, the metabolic fate of L-idose in cancer cells is not well characterized. Preliminary evidence suggests that L-idose may be a substrate for aldose reductase, an enzyme linked to cancer progression. However, its uptake via glucose transporters and entry into central carbon metabolism pathways like glycolysis and the pentose phosphate pathway (PPP) in mammalian cells have not been definitively established. This guide outlines the current knowledge, presents a comparative analysis with conventional tracers, and provides experimental workflows to systematically assess the utility of this compound as a novel tracer in cancer research.
Comparison of Metabolic Tracers
A direct comparison between this compound and commonly used tracers is challenging due to the limited data on L-idose metabolism in cancer cells. The following table summarizes the known properties of D-Glucose-13C and L-Glutamine-13C and contrasts them with the hypothetical use of this compound, highlighting key areas for investigation.
| Feature | D-Glucose-13C | L-Glutamine-13C | This compound (Hypothetical/To be determined) |
| Primary Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate), Serine Synthesis Pathway, Hexosamine Biosynthesis Pathway | TCA Cycle Anaplerosis, Glutaminolysis, Amino Acid Synthesis, Fatty Acid Synthesis (via reductive carboxylation) | Primarily the Polyol Pathway (via Aldose Reductase). Entry into other pathways is unconfirmed. |
| Cellular Uptake Mechanism | Primarily via Glucose Transporters (GLUTs) | Primarily via Alanine-Serine-Cysteine Transporter 2 (ASCT2) and other amino acid transporters | Unknown. Potentially limited uptake via GLUTs or other hexose transporters. |
| First Metabolic Step | Phosphorylation by Hexokinase to Glucose-6-Phosphate | Conversion to Glutamate by Glutaminase | Potential reduction by Aldose Reductase to L-sorbitol. Phosphorylation by hexokinase is unlikely but needs experimental validation. |
| Established Role in Cancer Metabolism | High uptake and glycolytic flux are hallmarks of many cancers (the Warburg effect). | Serves as a major carbon and nitrogen source for biosynthesis and energy production in many cancer cells. | Aldose reductase, its potential primary metabolizing enzyme, is implicated in cancer cell proliferation and therapeutic resistance.[1][2] |
| Availability | Widely available in various isotopic labeling patterns. | Widely available with various isotopic labels. | Commercially available. |
Signaling Pathways and Experimental Workflows
To determine the suitability of this compound as a tracer, a series of experiments are necessary. The following diagrams illustrate the key metabolic pathways and a proposed experimental workflow for this evaluation.
Detailed Experimental Protocols
To validate this compound as a tracer, the following key experiments should be performed:
Cellular Uptake Assay
Objective: To determine if and how this compound is transported into cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells of interest (e.g., a panel of cell lines with varying metabolic phenotypes) in 6-well plates and grow to ~80% confluency.
-
Tracer Incubation: Replace the culture medium with a glucose-free medium containing this compound at a defined concentration (e.g., 5 mM) for a time course (e.g., 0, 5, 15, 30, 60 minutes). A parallel experiment with D-Glucose-13C should be run as a positive control.
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the cell lysates for the presence and abundance of intracellular this compound and D-Glucose-13C using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Inhibitor Studies: To investigate the role of glucose transporters, repeat the uptake assay in the presence of GLUT inhibitors (e.g., cytochalasin B, phloretin).
Metabolic Fate Analysis (Tracing)
Objective: To determine if this compound is metabolized and enters central carbon pathways.
Methodology:
-
Cell Culture and Labeling: Culture cancer cells in a medium containing this compound for a longer duration (e.g., 1, 4, 8, 24 hours) to allow for potential incorporation into downstream metabolites. Use D-Glucose-13C as a control.
-
Metabolite Extraction: Extract metabolites from the cells at each time point as described above.
-
LC-MS/MS Analysis: Perform targeted and untargeted metabolomics to identify and quantify 13C-labeled metabolites. Specifically look for labeled intermediates of:
-
The Polyol Pathway: L-sorbitol.
-
Glycolysis: Glucose-6-phosphate (or Idose-6-phosphate), fructose-6-phosphate, pyruvate, lactate.
-
Pentose Phosphate Pathway: 6-phosphogluconate, ribose-5-phosphate.
-
TCA Cycle: Citrate, succinate, malate, etc.
-
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) of key metabolites to trace the flow of the 13C label through the metabolic network.
Enzyme Activity Assays
Objective: To directly test if L-idose is a substrate for key metabolic enzymes.
Methodology:
-
Hexokinase Activity Assay:
-
Use purified hexokinase enzyme or cell lysates.
-
Provide L-idose as a substrate in the presence of ATP.
-
Measure the production of ADP (e.g., using a coupled enzyme assay that links ADP production to a colorimetric or fluorescent readout).
-
Compare the activity with D-glucose as the substrate.
-
-
Aldose Reductase Activity Assay:
-
Use purified aldose reductase or cell lysates.
-
Provide L-idose as a substrate in the presence of NADPH.
-
Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm.
-
Compare the activity with known substrates of aldose reductase.
-
Potential Applications and Limitations
Should this compound prove to be a substrate for aldose reductase and exhibit uptake in cancer cells, it could offer a unique tool to probe the activity of the polyol pathway, which has been implicated in cancer cell survival and drug resistance.[1] However, if it does not enter mainstream glycolysis or the PPP, its utility for broader metabolic flux analysis would be limited compared to D-Glucose-13C. The anti-proliferative effects observed for D-idose in some cancer cell lines also warrant consideration, as the tracer itself could perturb the metabolic state it is intended to measure.[3]
Conclusion
The suitability of this compound as a tracer for cancer metabolism studies is currently an open question. While its potential to probe the polyol pathway is intriguing, significant experimental validation is required to understand its transport and metabolic fate within cancer cells. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate this compound and determine its place in the expanding toolkit of metabolic tracers for oncology research. A thorough investigation will be crucial to ascertain whether this compound can provide novel insights into cancer metabolism beyond what is achievable with established tracers.
References
- 1. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-Idose-13C-3 and L-Idose-d7 for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount for generating accurate and reproducible data. In the realm of metabolic research and drug discovery, isotopically labeled compounds are indispensable. This guide provides a comprehensive head-to-head comparison of two such molecules: L-Idose-13C-3 and L-Idose-d7.
This document outlines the key differences in their physical and chemical properties, their primary applications with supporting experimental data, and detailed methodologies for their use in key experiments.
Comparative Data of this compound and L-Idose-d7
| Property | This compound | L-Idose-d7 | Key Differences & Performance Implications |
| Chemical Formula | ¹³C₃C₃H₁₂O₆ | C₆H₅D₇O₆ | The mass difference is more significant with deuterium labeling, which can be advantageous for mass spectrometry resolution. |
| Molecular Weight | Approx. 183.16 g/mol | Approx. 187.20 g/mol | A larger mass shift for L-Idose-d7 can help to avoid spectral overlap with the unlabeled analyte. |
| Isotopic Purity | Typically >99% | Typically >98% | High isotopic purity is crucial for accurate quantification and minimizing interference. |
| Chromatographic Behavior | Co-elutes with unlabeled L-Idose | May exhibit a slight retention time shift compared to unlabeled L-Idose | Co-elution of ¹³C-labeled standards is a significant advantage for accurate quantification in LC-MS by compensating for matrix effects. Deuterium labeling can sometimes lead to chromatographic separation from the analyte, potentially compromising accuracy. |
| Isotope Effect | Minimal kinetic isotope effect | Potential for a more pronounced kinetic isotope effect | The stronger C-D bond compared to the C-H bond can sometimes alter the rate of enzymatic reactions, which needs to be considered in metabolic studies. |
| Stability of Label | Highly stable | Generally stable, but C-D bonds can be susceptible to exchange under certain conditions | The carbon-13 label is chemically robust and not prone to exchange, ensuring the integrity of the tracer throughout experimental procedures. |
Applications in Research
Both this compound and L-Idose-d7 serve as powerful tools in various research applications, primarily as tracers in metabolic studies and as internal standards for quantitative analysis.
Metabolic Flux Analysis
Isotopically labeled L-Idose can be used to trace the metabolic fate of this rare sugar in cellular systems. L-Idose is known to be a substrate for aldose reductase, an enzyme implicated in diabetic complications through the polyol pathway.[1][2] By introducing this compound or L-Idose-d7 to cells, researchers can monitor its conversion to L-sorbitol and subsequent metabolites, providing insights into the activity of this pathway under various conditions. Furthermore, L-Idose can be a precursor for the synthesis of L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate.[3][4] Tracing the incorporation of labeled L-Idose into these complex carbohydrates can elucidate the dynamics of GAG biosynthesis.
Internal Standards for Mass Spectrometry
In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. Both this compound and L-Idose-d7 can be used to quantify the levels of endogenous or administered L-Idose in biological samples. The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, allowing for the correction of variations in sample preparation, injection volume, and instrument response. Due to its identical chemical structure and chromatographic behavior, this compound is generally considered a superior internal standard to L-Idose-d7.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing isotopically labeled L-Idose.
Metabolic Tracing by Mass Spectrometry
Objective: To trace the metabolic conversion of L-Idose in a cellular model.
Materials:
-
Cell culture medium
-
This compound or L-Idose-d7
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound or L-Idose-d7.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold methanol to the cells.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction by adding ice-cold water and chloroform to separate polar metabolites from lipids and proteins.
-
Collect the polar metabolite fraction (upper aqueous phase).
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an appropriate LC-MS method to identify and quantify the labeled L-Idose and its downstream metabolites.
Quantitative Analysis by NMR Spectroscopy
Objective: To quantify the concentration of L-Idose in a sample using an internal standard.
Materials:
-
Sample containing L-Idose
-
This compound (as an internal standard)
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Protocol:
-
Accurately weigh a known amount of the sample and the this compound internal standard.
-
Dissolve both in a precise volume of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire a one-dimensional ¹H or ¹³C NMR spectrum.
-
Integrate the signals corresponding to a specific, well-resolved proton or carbon of both the analyte (L-Idose) and the internal standard (this compound).
-
Calculate the concentration of L-Idose in the original sample based on the known concentration of the internal standard and the ratio of the integrated signal intensities.
Aldose Reductase Activity Assay
Objective: To measure the activity of aldose reductase using L-Idose as a substrate.[1]
Materials:
-
Purified aldose reductase enzyme
-
NADPH
-
L-Idose (unlabeled)
-
Phosphate buffer (pH 6.8)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a cuvette.
-
Initiate the reaction by adding a known concentration of L-Idose.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of L-Idose.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the polyol pathway and a general experimental workflow for metabolic tracing.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Illuminating Metabolic Fates: A Guide to Confirming the Specificity of L-Idose-13C-3 Labeling
For researchers, scientists, and drug development professionals investigating cellular metabolism, the precise tracking of metabolic pathways is paramount. Isotope tracers, such as 13C-labeled molecules, are indispensable tools in these investigations. This guide provides a framework for confirming the metabolic specificity of L-Idose-13C-3, a stable isotope-labeled version of the rare sugar L-Idose. While direct comparative data for this compound is limited, this document outlines the necessary experimental approaches and expected outcomes to validate its use as a specific tracer in various biological systems.
L-Idose, a C-5 epimer of D-glucose, is not commonly found in central metabolic pathways, suggesting that this compound could serve as a highly specific tracer for particular enzymatic activities or engineered metabolic routes. However, its potential for epimerization, isomerization, or degradation into common metabolic intermediates must be rigorously evaluated. This guide will explore the known metabolic context of L-sugars and provide detailed protocols for researchers to confirm the specificity of this compound labeling in their experimental models.
Comparative Analysis of Isotopic Tracers
To understand the potential utility of this compound, it is essential to compare it with commonly used isotopic tracers. The ideal tracer should be readily taken up by the cells, specifically enter the pathway of interest, and its isotopic label should be retained in a predictable manner.
| Tracer | Common Metabolic Entry Point(s) | Potential for Label Scrambling | Primary Application |
| [U-13C]-Glucose | Glycolysis, Pentose Phosphate Pathway | High (label distributes throughout central carbon metabolism) | General metabolic flux analysis |
| [1,2-13C]-Glucose | Glycolysis | Moderate (labeling pattern informs on glycolytic vs. pentose phosphate pathway flux) | Dissecting upper glycolysis and pentose phosphate pathway |
| [U-13C]-Glutamine | TCA Cycle (via glutaminolysis) | High (label enters central carbon metabolism at the level of α-ketoglutarate) | Studying TCA cycle activity and anaplerosis |
| This compound | Potentially specific, e.g., aldose reductase activity | To be determined (low, if not metabolized into central pathways) | Tracing specific enzyme activities or engineered pathways |
Experimental Protocols
Confirming the specificity of this compound requires a series of well-controlled experiments. The following protocols provide a detailed methodology for tracing the fate of the 13C label.
Protocol 1: Cellular Uptake and Metabolism of this compound
Objective: To determine if this compound is taken up by the cells and to identify its intracellular metabolites.
Methodology:
-
Cell Culture: Culture the cells of interest (e.g., mammalian cell line, bacteria) in a standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound (e.g., 1-10 mM). As a control, use a medium with unlabeled L-Idose.
-
Time-Course Sampling: Harvest cell pellets and the corresponding culture medium at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites from the cell pellets.
-
Sample Analysis: Analyze the intracellular extracts and culture medium samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS: To identify and quantify this compound and its potential phosphorylated or oxidized derivatives.
-
GC-MS: To analyze the isotopic enrichment in central metabolic intermediates (e.g., glycolytic intermediates, TCA cycle acids, amino acids) after derivatization.
-
-
Data Analysis: Compare the mass spectra of samples from this compound treated cells with those from unlabeled L-Idose treated cells to identify metabolites containing the 13C label.
Protocol 2: In Vitro Enzymatic Assays
Objective: To identify specific enzymes that can metabolize L-Idose.
Methodology:
-
Enzyme Preparation: Purify candidate enzymes (e.g., aldose reductase, L-xylulose reductase, or other sugar dehydrogenases/kinases) or use cell lysates.
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, necessary cofactors (e.g., NADPH, ATP), and this compound as the substrate.
-
Reaction Monitoring: Monitor the reaction over time by taking aliquots and analyzing them by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the formation of 13C-labeled products. For example, the reduction of L-Idose by aldose reductase would produce L-sorbitol.[1]
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for L-Idose.
Visualizing L-Idose Metabolic Pathways and Experimental Workflows
To aid in the conceptualization of these experiments, the following diagrams, generated using Graphviz, illustrate a hypothetical metabolic pathway for L-Idose and a typical experimental workflow.
Caption: Hypothetical metabolic pathway of this compound.
References
Safety Operating Guide
Safe Disposal of L-Idose-13C-3: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of isotopically labeled compounds like L-Idose-13C-3 is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and are working in a well-ventilated area or under a chemical fume hood.[1] Avoid creating dust and prevent the chemical from coming into contact with skin and eyes.[1] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains or sewer systems.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.
-
Collection : Carefully collect all waste this compound, including any contaminated materials from spills, into a clearly labeled, sealed, and suitable container.
-
Licensed Disposal : The primary and safest method of disposal is to transfer the contained waste to a licensed chemical destruction plant.[1]
-
Controlled Incineration : An alternative is controlled incineration equipped with a flue gas scrubbing system.[1] This should be performed by a certified waste management service.
-
Container Disposal : Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste. After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled if appropriate facilities are available.[1] Combustible packaging may be incinerated under controlled conditions.[1]
It is imperative not to contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Idose-13C-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Idose-13C-3, a stable isotope-labeled sugar used in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent direct contact and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-impermeable gloves | Nitrile or latex gloves are suitable for preventing skin contact. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Body | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of any dust or aerosols that may form.[1] |
II. Handling and Storage Procedures
Proper handling and storage are vital to maintain the quality of this compound and prevent contamination.
A. Safe Handling Workflow:
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
B. Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure you are in a well-ventilated area or are using a chemical fume hood.[1]
-
Put on all required PPE as listed in the table above.
-
Prepare a clean and organized workspace.
-
-
Handling:
-
Storage:
III. Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
A. Spill Response Plan:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
